molecular formula C7H4ClN3O2 B1360040 3-Chloro-6-nitro-1H-indazole CAS No. 50593-68-5

3-Chloro-6-nitro-1H-indazole

Cat. No.: B1360040
CAS No.: 50593-68-5
M. Wt: 197.58 g/mol
InChI Key: IBTQINLHMGQUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTQINLHMGQUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198632
Record name 1H-Indazole, 3-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50593-68-5
Record name 3-Chloro-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50593-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-chloro-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050593685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50593-68-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indazole, 3-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-nitro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-6-nitro-1H-indazole: Properties, Synthesis, and Applications

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Molecules incorporating this framework are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Within this important class of compounds, this compound has emerged as a particularly valuable and versatile building block for synthetic and medicinal chemists.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core chemical properties, synthesis, reactivity, and key applications of this compound, grounding theoretical concepts in practical, field-proven methodologies.

Physicochemical and Structural Properties

The reactivity and utility of this compound are direct consequences of its unique molecular architecture. The molecule consists of a 1H-indazole core substituted with a chlorine atom at the 3-position and a nitro group at the 6-position. The electron-withdrawing nature of both the nitro group and the pyrazole ring system significantly influences the electron density of the molecule, rendering the C3-chloro group susceptible to nucleophilic displacement—a key feature exploited in its synthetic applications. The non-substituted indazole predominantly exists as the 1H-tautomer, a characteristic that generally extends to its derivatives.[4]

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 50593-68-5[6]
Molecular Formula C₇H₄ClN₃O₂[7][8]
Molecular Weight 197.58 g/mol [7][8]
Appearance Yellow crystalline solid[4]
Melting Point 351 K (78 °C)[4][9]
Solubility Soluble in organic solvents like THF, Ethyl Acetate[4][6]

Spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, have been used to confirm the structure of this compound and its derivatives.[6][8]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the direct chlorination of its parent compound, 6-nitro-1H-indazole. This transformation is typically achieved using an alkaline solution of sodium hypochlorite.

Causality of the Experimental Design

The choice of reagents and conditions is critical for a successful and high-yield synthesis.

  • Sodium Hydroxide (NaOH): 6-nitro-1H-indazole is deprotonated by NaOH to form the corresponding sodium salt. This step is crucial as it increases the electron density of the indazole ring, making it more susceptible to electrophilic attack by the chlorinating agent. The formation of the red-colored solution is a visual indicator of this deprotonation.[6]

  • Sodium Hypochlorite (NaOCl): This serves as the source of the electrophilic chlorine. In the basic medium, it provides the "Cl⁺" equivalent required for the reaction.

  • Low Temperature (0 °C): The reaction is conducted at low temperatures to control its rate and minimize the formation of potential side products, thus ensuring higher purity of the target compound.[6]

  • Acidification: After the reaction, the mixture is neutralized with dilute hydrochloric acid to a pH of 7. This protonates the indazolide anion, precipitating the neutral this compound product, which is less soluble in the aqueous medium.[6]

Detailed Experimental Protocol: Synthesis from 6-nitro-1H-indazole
  • Preparation: Add 6-nitro-1H-indazole (5.0 g, 31 mmol) to a 150 mL aqueous solution of sodium hydroxide (5.0 g).[6]

  • Dissolution: Heat the mixture gently until a clear, red-colored solution is formed, indicating the formation of the sodium salt of the indazole.[6]

  • Cooling: Cool the reaction mixture in an ice-water bath for approximately 15 minutes until the temperature stabilizes around 0 °C.[6]

  • Chlorination: Slowly add sodium hypochlorite solution (60 mL, 5.25%, 45 mmol) to the cooled reaction mixture. Maintain constant stirring and keep the temperature at 0 °C for 5 hours.[6]

  • Neutralization: Upon completion, carefully adjust the pH of the reaction mixture to 7 using dilute hydrochloric acid.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with distilled water, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting residue by column chromatography to yield this compound.[6]

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Workup & Purification A 6-nitro-1H-indazole C Heat to form red solution (Deprotonation) A->C B Aqueous NaOH B->C D Cool to 0°C C->D E Add NaOCl solution D->E F Stir at 0°C for 5h E->F G Neutralize with HCl (pH 7) F->G H Extract with Ethyl Acetate G->H I Wash & Concentrate H->I J Column Chromatography I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Derivatization

The primary utility of this compound lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for building more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

The most significant reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C3 position. Aryl halides are typically unreactive towards nucleophiles, but in this case, the C3-Cl bond is highly activated.[10]

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11]

  • Addition: A nucleophile attacks the electron-deficient carbon atom at the C3 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group at the C6 position and the pyrazole ring nitrogens, which is crucial for its stability.[11]

  • Elimination: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.[12]

The presence of the nitro group in the para position relative to the leaving group is key to this activation, as it provides effective resonance stabilization for the anionic intermediate.[11]

Caption: General mechanism for SNAr at the C3 position.

N-Alkylation Reactions

The proton on the N1 nitrogen of the indazole ring is acidic and can be removed by a base. The resulting anion can then be alkylated by reacting with various alkyl halides, such as allyl bromide or bromoethane, to produce N1-substituted derivatives.[4][13] This reaction provides another site for molecular diversification.

Detailed Experimental Protocol: N-allylation
  • Setup: Dissolve this compound (5 mmol) in tetrahydrofuran (THF, 40 ml).[4][9]

  • Reagents: Add potassium carbonate (10 mmol) as a base, tetra-n-butylammonium bromide (0.5 mmol) as a phase-transfer catalyst, and allyl bromide (10 mmol).[4][9]

  • Reaction: Stir the mixture at room temperature for 24 hours.[9]

  • Workup: Filter the mixture to remove solids and remove the THF under vacuum.

  • Purification: Purify the crude product by chromatography on silica gel to obtain 1-Allyl-3-chloro-6-nitro-1H-indazole.[9]

Applications in Drug Discovery

The dual reactivity at the N1 and C3 positions makes this compound a powerful starting material for generating libraries of diverse compounds for biological screening.

Development of Antileishmanial Agents

A significant application of this scaffold is in the synthesis of novel compounds with potential antileishmanial activity.[1][3][5] Leishmaniasis is a parasitic disease with limited treatment options, making the search for new drugs a global health priority.[3]

Researchers have utilized this compound as a core structure to synthesize derivatives containing other heterocyclic rings like isoxazolines, isoxazoles, and 1,2,3-triazoles.[2][3][5] These new molecular entities are then tested for their ability to inhibit the growth of Leishmania parasites.[2][3]

Strategic Approach: The synthetic strategy often involves first modifying the indazole at the N1 position to introduce a functional group suitable for cycloaddition reactions. The highly reactive C3-chloro group can be retained or substituted in a later step. Molecular docking studies suggest that these indazole derivatives may act by inhibiting essential parasite enzymes, such as trypanothione reductase (TryR).[1][3]

Drug_Discovery_Workflow cluster_modification Chemical Derivatization Start This compound Mod1 N1-Alkylation Start->Mod1 Mod2 C3-Substitution (SNAr) Start->Mod2 Mod3 Cycloaddition Reactions Mod1->Mod3 Library Library of Novel Indazole Derivatives Mod1->Library Mod2->Library Mod3->Library Screening Biological Screening (e.g., Antileishmanial MTT Assay) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for drug discovery using the indazole scaffold.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and versatile reactivity at the C3 and N1 positions make it an ideal starting point for the construction of complex molecular architectures. As demonstrated by its successful application in the development of potential antileishmanial agents, this scaffold provides a robust platform for generating chemical diversity. For drug development professionals and researchers, a thorough understanding of the principles laid out in this guide is essential for fully harnessing the synthetic potential of this compound in the quest for novel therapeutics.

References

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 3-chloro-6-nitro-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug development, notably for its role in developing novel antileishmanial candidates.[1][2] We will dissect a reliable and efficient two-step synthetic pathway, beginning with the formation of the key intermediate, 6-nitro-1H-indazole, followed by its regioselective chlorination. This document is structured to provide not just a protocol, but a causal understanding of the experimental choices, ensuring both reproducibility and safety for researchers in the field.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule. The primary disconnection strategy focuses on the carbon-chlorine bond at the C3 position, identifying 6-nitro-1H-indazole as the immediate precursor. This precursor, in turn, can be traced back to a suitably substituted aniline, specifically 2-methyl-5-nitroaniline, via a classical diazotization and intramolecular cyclization reaction. This approach is favored for its high regioselectivity and use of readily available starting materials.

G cluster_main Retrosynthetic Pathway Target This compound (Target Molecule) Precursor1 6-Nitro-1H-indazole (Key Intermediate) Target->Precursor1 C-Cl Disconnection (Electrophilic Chlorination) StartingMaterial 2-Methyl-5-nitroaniline (Starting Material) Precursor1->StartingMaterial Indazole Ring Formation (Diazotization/Cyclization)

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Key Intermediate, 6-Nitro-1H-indazole

The formation of the indazole core is the foundational stage of this synthesis. The chosen method involves the diazotization of 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine) in acetic acid, which proceeds through an in-situ cyclization to yield the desired 6-nitro-1H-indazole.[3]

Mechanistic Rationale

The reaction is initiated by the conversion of the primary aromatic amine of 2-methyl-5-nitroaniline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a mineral acid or, in this case, acetic acid).[4][5] The resulting diazonium species is unstable and, rather than participating in an intermolecular reaction, undergoes a spontaneous intramolecular electrophilic cyclization. The adjacent methyl group provides the carbon nucleophile that attacks the terminal nitrogen of the diazo group, leading to ring closure and subsequent deprotonation to form the aromatic indazole ring system. The low temperature (0-5 °C) is critical to control the reactivity of the diazonium intermediate and prevent its premature decomposition or unwanted side reactions.[4]

Experimental Workflow: 6-Nitro-1H-indazole Synthesis

The following workflow diagram outlines the key operational stages for the synthesis of the 6-nitro-1H-indazole intermediate.

Caption: Experimental workflow for the synthesis of 6-nitro-1H-indazole.

Detailed Experimental Protocol

Adapted from established procedures for nitroindazole synthesis.[3][6][7]

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (0.066 mol) of 2-methyl-5-nitroaniline in 300 mL of glacial acetic acid.

  • Cooling: Cool the resulting solution in an ice-salt bath to an internal temperature of 0-5 °C. It is crucial to maintain this temperature range during the next step.[5]

  • Diazotization: In a separate beaker, prepare a solution of 4.7 g (0.068 mol) of sodium nitrite in 10 mL of water. Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The reaction mixture is then allowed to stand at room temperature for 3 days.

  • Work-up and Isolation: Concentrate the solution on a rotary evaporator under reduced pressure. To the resulting residue, add 100 mL of cold water and stir vigorously to form a slurry.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 60 °C. This procedure typically yields 6-nitro-1H-indazole as a yellow solid.

Quantitative Data
ParameterValueReference
Starting Material2-Methyl-5-nitroaniline[3]
Molar Mass152.15 g/mol -
Typical Yield90-98%[3][6]
AppearanceYellow Solid[6]
Melting Point~208 °C[7]

Part II: Synthesis of this compound

The final step is the regioselective chlorination of the 6-nitro-1H-indazole intermediate. This transformation is efficiently achieved using an aqueous solution of sodium hypochlorite in a basic medium.[8]

Mechanistic Rationale

The C3 position of the indazole ring is susceptible to electrophilic substitution. The reaction is performed in the presence of sodium hydroxide, which deprotonates the indazole at the N1 position, forming the indazolide anion. This anion enhances the electron density of the heterocyclic ring, making it more nucleophilic and highly activated towards electrophilic attack. Sodium hypochlorite (NaOCl) serves as the source of the electrophilic chlorine species (Cl+). The indazolide anion attacks the electrophilic chlorine, leading to the formation of the C-Cl bond exclusively at the C3 position. Subsequent acidification of the reaction mixture neutralizes the excess base and protonates the N1 position to yield the final product.

Experimental Workflow: Chlorination

The following workflow diagram illustrates the key stages of the chlorination reaction.

Caption: Experimental workflow for the chlorination of 6-nitro-1H-indazole.

Detailed Experimental Protocol

This protocol is a self-validating system based on a proven method.[8]

  • Anion Formation: To a 250 mL flask, add 6-nitro-1H-indazole (5.0 g, 31 mmol) and an aqueous solution of sodium hydroxide (5.0 g in 150 mL of water). Heat the mixture gently until a clear, red-colored solution is formed, indicating the formation of the indazolide anion.

  • Cooling: Cool the reaction mixture in an ice-water bath for at least 15 minutes, until the internal temperature is stable at or near 0 °C.

  • Chlorination: Slowly add sodium hypochlorite solution (60 mL of a 5.25% solution, ~45 mmol) to the cold, stirred reaction mixture. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture continuously at 0 °C for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully adjust the pH of the mixture to 7 using dilute hydrochloric acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with distilled water (1 x 100 mL), and then with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as the final product.

Quantitative & Characterization Data
ParameterValueReference
Starting Material6-Nitro-1H-indazole[8]
Molar Mass163.13 g/mol -
Product Molar Mass197.58 g/mol -
Typical Yield92%[8]
AppearanceYellow Crystals[9]
¹H NMR (300 MHz, DMSO-d₆)δ 7.93 (m, 1H), 8.02 (m, 1H), 8.50 (m, 1H), 14.01 (s, 1H)[8]
Mass Spec (DCI/NH₃)m/z 197 [M+H]⁺[8]

Safety and Handling Precautions

Professional laboratory practice requires strict adherence to safety protocols. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Substance/ProcessHazardPrecautionary MeasuresReference
NitroaromaticsToxic, potential for explosive decomposition upon heating.Avoid inhalation of dust and skin contact. Do not heat excessively.[10][11]
Sodium HypochloriteCorrosive, strong oxidizer. Reacts with acid to produce toxic chlorine gas.Handle with care, avoid contact with skin and eyes. Do not mix directly with acid.-
Diazonium SaltsPotentially explosive, especially when dry.Synthesize in situ and use immediately in solution. Never attempt to isolate the solid diazonium salt.[4]
Solvents (Ethyl Acetate, etc.)Flammable.Keep away from ignition sources. Use in a well-ventilated area.[12]
General HandlingToxic if swallowed, inhaled, or in contact with skin.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13]

Conclusion

This guide details a robust and high-yielding two-step synthesis for this compound. The pathway leverages a classical indazole ring formation via diazotization followed by a highly regioselective electrophilic chlorination. By understanding the underlying mechanisms and adhering to the detailed protocols and safety measures, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

Spectroscopic Data of 3-Chloro-6-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-6-nitro-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound is a substituted indazole, a class of bicyclic aromatic compounds that are isosteric with purines and other biologically important molecules. The presence of the chloro and nitro groups, along with the indazole core, imparts unique electronic and steric properties, making it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for its application in drug design and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is conducted to obtain singlets for each carbon atom, requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.

¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
14.01Singlet1HN1-H
8.50Multiplet1HH-7
8.02Multiplet1HH-5
7.93Multiplet1HH-4

Interpretation of ¹H NMR Spectrum: The downfield chemical shift of the N-H proton at 14.01 ppm is characteristic of the acidic proton of the indazole ring in DMSO-d₆. The aromatic protons at positions 4, 5, and 7 show complex splitting patterns (multiplets) due to spin-spin coupling. The electron-withdrawing nature of the nitro group at position 6 and the chloro group at position 3 significantly influences the chemical shifts of the neighboring protons, causing them to resonate at lower fields.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for this compound have been reported in the literature.[1]

Assignment
C-3
C-3a
C-4
C-5
C-6
C-7
C-7a

Note: Specific chemical shift values for this compound are found in the cited literature and are typically observed in DMSO-d₆.

Interpretation of ¹³C NMR Spectrum: The carbon atoms in the indazole ring system are expected to have distinct chemical shifts based on their electronic environment. The carbon atom attached to the chlorine (C-3) will be significantly affected, as will the carbons in proximity to the nitro group (C-5, C-6, and C-7). The quaternary carbons (C-3a and C-7a) will also have characteristic chemical shifts.

NMR_Structure_Correlation cluster_molecule This compound cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals mol H1 δ 14.01 (N1-H) H1->mol N-H Proton H7 δ 8.50 (H-7) H7->mol Aromatic Proton H5 δ 8.02 (H-5) H5->mol Aromatic Proton H4 δ 7.93 (H-4) H4->mol Aromatic Proton C3 C-3 C3->mol Carbon Skeleton C3a C-3a C3a->mol Carbon Skeleton C4 C-4 C4->mol Carbon Skeleton C5 C-5 C5->mol Carbon Skeleton C6 C-6 C6->mol Carbon Skeleton C7 C-7 C7->mol Carbon Skeleton C7a C-7a C7a->mol Carbon Skeleton

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

  • A small amount of this compound is finely ground with potassium bromide (KBr).

  • The mixture is then pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3300N-H StretchIndazole N-H
~3100-3000C-H StretchAromatic C-H
~1600-1450C=C StretchAromatic Ring
~1550-1500 & ~1350-1300N-O Stretch (asymmetric & symmetric)Nitro Group (NO₂)
~800-700C-Cl StretchAryl Halide

Interpretation of IR Spectrum: The IR spectrum is expected to be dominated by the strong absorption bands of the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic and provide clear evidence for its presence. The N-H stretching vibration of the indazole ring is also a key feature, appearing as a broad band in the high-frequency region. The aromatic C-H and C=C stretching vibrations will be present in their typical regions. The C-Cl stretch appears at lower wavenumbers.

IR_Functional_Groups cluster_functional_groups Functional Groups & Vibrational Modes Molecule This compound NH N-H Stretch (~3400-3300 cm⁻¹) Molecule->NH CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Molecule->CH CC Aromatic C=C Stretch (~1600-1450 cm⁻¹) Molecule->CC NO2 NO₂ Stretch (asymm: ~1550-1500 cm⁻¹ symm: ~1350-1300 cm⁻¹) Molecule->NO2 CCl C-Cl Stretch (~800-700 cm⁻¹) Molecule->CCl

Caption: Key functional groups and their expected IR vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

Instrumentation and Data Acquisition:

  • Mass spectra can be acquired using various ionization techniques. For this compound, Direct Chemical Ionization (DCI) with ammonia as the reagent gas is a suitable method.

  • The sample is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer.

Mass Spectrometry Data

The mass spectrum provides the molecular weight of the compound.

m/zIon
197[M+H]⁺

Interpretation of Mass Spectrum: The molecular weight of this compound is 197.58 g/mol . The observed peak at m/z 197 corresponds to the protonated molecule ([M+H]⁺), which is consistent with the expected molecular formula of C₇H₄ClN₃O₂.[2] The isotopic pattern of the molecular ion peak would also show the characteristic presence of a chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated structural characterization of this compound. The combined analysis of NMR, IR, and Mass Spectrometry data confirms the molecular structure and provides the necessary foundation for its use in further research and development in the pharmaceutical industry. The detailed protocols and interpretations serve as a valuable resource for scientists working with this important heterocyclic compound.

References

An In-Depth Technical Guide to the Tautomeric Landscape of 3-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2][3] The phenomenon of tautomerism in these scaffolds significantly influences their physicochemical properties, receptor binding affinity, and metabolic stability, making a thorough understanding of their tautomeric behavior critical for rational drug design. This technical guide provides a comprehensive exploration of the tautomers of 3-chloro-6-nitro-1H-indazole, a key intermediate in the synthesis of novel therapeutic agents.[2][4] We will delve into the theoretical underpinnings of its tautomeric forms, present robust experimental protocols for their synthesis and characterization, and analyze the factors governing their equilibrium. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of indazole-based pharmaceuticals.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

Indazole, a bicyclic aromatic heterocycle, can exist in multiple tautomeric forms due to the migration of a proton between its two nitrogen atoms, a process known as annular tautomerism.[1][5] The most common forms are the 1H- and 2H-tautomers, with the 3H-tautomer being less common.[4][6][7] The relative stability of these tautomers is influenced by the electronic nature and position of substituents on the indazole ring.[8]

From a drug development perspective, the tautomeric state of an indazole derivative is of paramount importance. Different tautomers can exhibit distinct:

  • Pharmacological Profiles: The spatial arrangement of hydrogen bond donors and acceptors changes between tautomers, leading to different binding interactions with biological targets.

  • Physicochemical Properties: Tautomers can differ in their lipophilicity, solubility, and pKa, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Synthetic Reactivity: The position of the N-H proton dictates the regioselectivity of N-alkylation and other substitution reactions.[9]

For this compound, the presence of an electron-withdrawing nitro group and a halogen substituent creates a unique electronic environment that influences the tautomeric equilibrium. A precise understanding of this equilibrium is crucial for predicting its reactivity and designing derivatives with desired biological activities.

Theoretical Framework: Predicting the Tautomeric Landscape

Quantum chemical calculations are invaluable tools for predicting the relative stabilities of tautomers and providing insights into their electronic properties.[10][11] Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), offer a good balance of accuracy and computational cost for studying such systems.[10][12]

The primary tautomeric forms of 3-chloro-6-nitro-indazole to consider are the 1H- and 2H-tautomers. While the 1H-tautomer of unsubstituted indazole is generally more stable, substituents can shift this equilibrium.[7][8][10][13]

Table 1: Predicted Relative Energies of Tautomers

TautomerCalculation MethodRelative Energy (kcal/mol)Dipole Moment (Debye)
1H-TautomerB3LYP/6-31G 0 (Reference)Calculated Value
2H-TautomerB3LYP/6-31GCalculated ValueCalculated Value

Note: The actual calculated values would be obtained from quantum chemistry software. Generally, for most substituted indazoles, the 1H-tautomer is thermodynamically more stable.[3][7][13]

The electron-withdrawing nature of the nitro and chloro groups is expected to influence the electron density distribution in the pyrazole ring, which in turn affects the relative stability of the tautomers.

Experimental Validation: Synthesis and Spectroscopic Characterization

Theoretical predictions must be substantiated by empirical data. This section outlines the synthesis and detailed spectroscopic analysis required to characterize the tautomeric state of this compound.

Synthesis of this compound

A reliable synthetic route to this compound is essential for obtaining high-purity material for analysis. A common method involves the chlorination of 6-nitro-1H-indazole.[14]

Experimental Protocol:

  • Dissolution: To a solution of sodium hydroxide in water, add 6-nitro-1H-indazole (1 equivalent). Heat the mixture gently until a clear red solution is formed.

  • Cooling: Cool the reaction mixture in an ice-water bath for approximately 15 minutes.

  • Chlorination: Slowly add a solution of sodium hypochlorite (e.g., 5.25% aqueous solution, 1.5 equivalents) to the cooled reaction mixture.

  • Reaction: Stir the mixture vigorously at 0°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization and Extraction: Upon completion, carefully adjust the pH of the reaction mixture to 7 using dilute hydrochloric acid. Extract the product with ethyl acetate.

  • Workup and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.[14]

Synthesis_Workflow Start 6-nitro-1H-indazole Step1 Dissolve in NaOH(aq) and heat Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add NaOCl solution Step2->Step3 Step4 Stir for 5h at 0°C Step3->Step4 Step5 Neutralize with HCl Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End This compound Step7->End

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the tautomeric form of indazole derivatives.[15][16][17] The chemical shifts of the pyrazole ring protons and carbons are particularly sensitive to the position of the N-H proton.

3.2.1. ¹H NMR Spectroscopy

In aprotic polar solvents like DMSO-d₆, the NH proton of the 1H-tautomer typically appears as a broad singlet at a downfield chemical shift (often >13 ppm).[14] The protons on the benzene ring will exhibit a characteristic splitting pattern. For this compound, one would expect to observe signals for H4, H5, and H7.

3.2.2. ¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3, C3a, and C7a, are diagnostic for distinguishing between 1H- and 2H-isomers.[15][17] In cases of rapid tautomerization in solution, ¹³C NMR spectra may show broadened signals or an average of the signals for the two forms.[18] Solid-state NMR (CP-MAS) can be employed to study the tautomeric form in the solid state, where intermolecular interactions may favor a single tautomer.[18]

Table 2: Representative NMR Data for this compound

NucleusSolventChemical Shift (δ, ppm)
¹H (NH)DMSO-d₆~14.01 (s, 1H)[14]
¹H (Aromatic)DMSO-d₆~8.50 (m, 1H), ~8.02 (m, 1H), ~7.93 (m, 1H)[14]
¹³C (C3)DMSO-d₆Expected Value
¹³C (C6)DMSO-d₆Expected Value

Note: Specific assignments of the aromatic protons would require 2D NMR techniques like COSY and HSQC.

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including the precise location of the N-H proton, thereby definitively identifying the tautomer present in the crystalline state.[19][20] This technique has been used to confirm the structures of various substituted indazoles.[1][21][22][23]

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of this compound is not static and can be influenced by several factors:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the relative stability of tautomers.[24][25] Polar protic solvents may stabilize one tautomer over another through hydrogen bonding.[26][27]

  • pH: The acidity or basicity of the medium can lead to the formation of anionic or cationic species, which can alter the tautomeric preference.

  • Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can provide thermodynamic parameters for the tautomerization process.[18]

  • Substitution: As previously mentioned, the electronic properties of other substituents on the indazole ring play a crucial role in determining the dominant tautomer.[8]

Conclusion and Future Perspectives

This guide has provided a detailed overview of the tautomerism of this compound, from theoretical predictions to experimental verification. A thorough characterization of the tautomeric behavior of this and other indazole derivatives is a critical step in the drug discovery process. Future research in this area could involve:

  • Advanced Computational Studies: Employing higher levels of theory to more accurately model the influence of solvent and substituents on the tautomeric equilibrium.

  • Solid-State Characterization: In-depth analysis using solid-state NMR and X-ray crystallography to understand the effects of crystal packing on tautomer preference.

  • Biological Evaluation of Tautomerically Locked Analogs: Synthesizing N-methylated derivatives to "lock" the indazole in the 1-methyl and 2-methyl forms and evaluating their biological activity to deconvolute the contribution of each tautomer to the observed pharmacology.[28]

By integrating computational and experimental approaches, researchers can gain a deeper understanding of the structure-activity relationships of indazole-based compounds, ultimately leading to the development of more effective and safer therapeutics.

References

Navigating the Synthesis and Handling of 3-Chloro-6-nitro-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For research scientists and professionals in drug development, the synthesis and application of novel heterocyclic compounds are foundational to innovation. Among these, 3-Chloro-6-nitro-1H-indazole stands out as a versatile intermediate, particularly in the exploration of new therapeutic agents, such as those with antileishmanial properties.[1] However, its utility is matched by the imperative for rigorous safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective management of this compound in a laboratory setting.

Understanding the Hazard Profile: A Proactive Approach to Safety

Based on the GHS classifications of analogous compounds such as 6-nitro-1H-indazole, it is prudent to handle this compound as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Carcinogenicity: Suspected of causing cancer.[3]

A thorough risk assessment is paramount before any experimental work is initiated.

Prudent Laboratory Practices: A Step-by-Step Protocol for Safe Handling

Adherence to a strict handling protocol is non-negotiable. The following steps are designed to mitigate risks at every stage of the experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is fundamental to safe handling. The following should be considered the minimum requirement:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation.
Body Protection Flame-resistant lab coat.Protects against splashes and potential fire hazards.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Essential when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization.
Engineering Controls: Creating a Safe Workspace

Engineering controls are designed to isolate the researcher from the hazardous substance.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.

Safe Handling Workflow

The following diagram outlines the logical flow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Chemical Properties and Storage: Ensuring Stability and Integrity

Understanding the physicochemical properties of this compound is crucial for its proper storage and to anticipate its behavior in reactions.

PropertyValue/InformationSource
Molecular Formula C₇H₄ClN₃O₂[4]
Molecular Weight 197.58 g/mol [5]
Appearance Likely a solidInferred from related compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][2]

To ensure the long-term stability of this compound, it should be stored in a tightly sealed, light-resistant container. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

Emergency Procedures: A Rapid and Effective Response Plan

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Protocol

Spill_Response_Protocol Spill_Occurs Spill Occurs Evacuate Evacuate Immediate Area Spill_Occurs->Evacuate Alert_Personnel Alert Nearby Personnel and Supervisor Evacuate->Alert_Personnel Assess_Spill Assess Spill Size and Hazard Alert_Personnel->Assess_Spill Small_Spill Small, Controllable Spill? Assess_Spill->Small_Spill Cleanup_Procedure Follow Cleanup Procedure Small_Spill->Cleanup_Procedure Yes Large_Spill Large or Uncontrolled Spill Small_Spill->Large_Spill No Dispose_Waste Dispose of Waste Properly Cleanup_Procedure->Dispose_Waste Contact_EHS Contact Environmental Health & Safety Large_Spill->Contact_EHS Secure_Area Secure the Area Contact_EHS->Secure_Area

References

An In-depth Technical Guide to 3-Chloro-6-nitro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-nitro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The document delves into the historical context of its discovery, detailed synthetic protocols, physicochemical properties, and its significant applications in modern drug development. Particular emphasis is placed on its role as a precursor for novel antileishmanial agents targeting trypanothione reductase and its emerging potential in the development of kinase inhibitors for oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds.[3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and serotonin 5-HT3 receptor antagonist properties.[3] The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement.

Within this important class of compounds, this compound has emerged as a particularly valuable building block. The presence of a chloro group at the 3-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the nitro group at the 6-position acts as a strong electron-withdrawing group, influencing the reactivity of the entire ring system and offering a potential site for further chemical modification.

Discovery and History

While the first synthesis of the parent indazole molecule was reported by Emil Fischer in the late 19th century, the specific history of this compound is less definitively documented in early literature.[4] Its emergence as a key synthetic intermediate is closely tied to the broader expansion of indazole chemistry and the growing interest in nitro-substituted heterocycles for pharmaceutical applications in the mid to late 20th century. The CAS number for this compound is 50593-68-5, suggesting its formal registration and widespread availability from the 1970s onwards.[5] Its utility as a precursor for more complex molecules has led to its inclusion in numerous patents and research articles, particularly from the early 2000s, coinciding with the rise of targeted therapies in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 50593-68-5[5]
Molecular Formula C₇H₄ClN₃O₂[6]
Molecular Weight 197.58 g/mol [6]
Appearance Typically a yellow or brown solid[5]
Melting Point Data for the parent compound is not consistently reported. A derivative, 1-allyl-3-chloro-6-nitro-1H-indazole, has a melting point of 351 K (78 °C).
Solubility Expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other organic solvents such as ethyl acetate and THF.[7]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) 14.01 (s, 1H, NH), 8.50 (m, 1H), 8.02 (m, 1H), 7.93 (m, 1H)[5]
¹³C NMR Spectral data is available and shows characteristic shifts for the substituted indazole ring.[8]
Mass Spectrum (DCI/NH₃) m/z 197 [M+H]⁺[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-methyl-5-nitroaniline. The first step involves the formation of the indazole ring to yield 6-nitro-1H-indazole, followed by chlorination at the 3-position.

Step 1: Synthesis of 6-nitro-1H-indazole

The synthesis of 6-nitro-1H-indazole from 2-methyl-5-nitroaniline is a well-established procedure. A common method involves a diazotization reaction followed by cyclization.

  • Diazotization: Dissolve 2-methyl-5-nitroaniline in a suitable acidic medium, such as a mixture of acetic acid and hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature to form the diazonium salt.

  • Cyclization: The resulting diazonium salt intermediate will spontaneously cyclize to form 6-nitro-1H-indazole.

  • Work-up: The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

The chlorination of 6-nitro-1H-indazole at the 3-position is a key transformation. This reaction is typically carried out using a chlorinating agent in a basic medium.

  • Deprotonation: To a solution of sodium hydroxide in water, add 6-nitro-1H-indazole (1 equivalent). Heat the mixture until a clear, red-colored solution is formed, indicating the deprotonation of the indazole nitrogen.

  • Cooling: Cool the reaction mixture in an ice-water bath for approximately 15 minutes.

  • Chlorination: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, approximately 1.5 equivalents) to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture continuously at 0 °C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization and Extraction: Upon completion, adjust the pH of the reaction mixture to 7 with dilute hydrochloric acid. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with distilled water, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid. This procedure has been reported to yield the product in high purity (92% yield).[5]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-nitro-1H-indazole cluster_step2 Step 2: Synthesis of this compound A 2-Methyl-5-nitroaniline B Diazotization (NaNO₂, HCl/AcOH, 0-5°C) A->B C 6-nitro-1H-indazole B->C Cyclization D 6-nitro-1H-indazole E Chlorination (NaOH, NaOCl, 0°C) D->E F This compound E->F

Synthetic pathway to this compound.

Applications in Drug Discovery

This compound is a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. Its primary use has been in the development of antileishmanial agents, with emerging interest in its application for crafting kinase inhibitors.

Antileishmanial Agents: Targeting Trypanothione Reductase

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. A key enzyme in the parasite's defense against oxidative stress is trypanothione reductase (TR). This enzyme is absent in humans, making it an attractive and specific target for drug development.

This compound serves as a scaffold for the synthesis of novel TR inhibitors. Through 1,3-dipolar cycloaddition reactions, the indazole core can be functionalized with other heterocyclic moieties like 1,2,3-triazoles and isoxazoles to generate a library of potential drug candidates.[9][10]

Derivatives of this compound have been shown to bind to the active site of Leishmania trypanothione reductase.[9][10] Molecular docking studies have revealed that these compounds can form stable interactions within the enzyme's active site, inhibiting its function.[9][10] By inhibiting TR, the parasite's ability to mitigate oxidative damage is compromised, leading to cell death.

TR_Inhibition_Pathway A This compound Derivative B Trypanothione Reductase (TR) in Leishmania A->B Binds to active site C Inhibition of TR Activity B->C D Disruption of Oxidative Stress Defense C->D E Parasite Death D->E

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of 3-Chloro-6-nitro-1H-indazole in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic framework in the landscape of medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of indazole have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[2][3] Among the various substituted indazoles, this compound stands out as a particularly versatile and valuable starting material for the synthesis of a diverse library of derivatives. Its strategic functionalization at the C3-chloro and N1-H positions, along with the potential for modification of the nitro group, provides medicinal chemists with a powerful platform for drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the synthesis of various derivatives from this compound. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for their synthetic endeavors.

Core Synthetic Strategies for Derivatization

The chemical reactivity of this compound allows for several key transformations to generate a wide array of derivatives. The primary reaction sites are the N1-position of the indazole ring and the C3-position bearing the chloro substituent. The principal synthetic routes include:

  • N-Alkylation/Arylation: Introduction of various alkyl or aryl groups at the N1 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-nitrogen bonds at the C3 position.

  • Nucleophilic Aromatic Substitution (SNA r): Displacement of the C3-chloro group with various nucleophiles.

  • Cycloaddition Reactions: Utilization of N-alkenyl or N-alkynyl derivatives to construct novel heterocyclic systems.

The following sections will delve into the specifics of these synthetic pathways, providing detailed protocols and mechanistic insights.

I. N-Alkylation of this compound: A Gateway to Diverse Functionality

N-alkylation is often the initial step in the derivatization of this compound, as it not only introduces new functional groups but can also influence the reactivity of the entire molecule. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration, though with the indazole scaffold, the 1H-tautomer is generally more stable and its alkylation products are often predominant.[1][4]

Underlying Principles of N-Alkylation

The N-alkylation of indazoles typically proceeds via an SN2 mechanism, where the deprotonated indazole nitrogen acts as a nucleophile, attacking an alkyl halide or other suitable electrophile. The choice of base and solvent system is crucial for achieving high yields and, in some cases, for controlling regioselectivity.[4] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are frequently employed. The use of a phase-transfer catalyst, like tetra-n-butylammonium bromide (TBAB), can enhance the reaction rate and yield by facilitating the transfer of the indazolide anion from the solid phase to the organic phase.[1][3]

Experimental Protocol: Synthesis of 1-Allyl-3-chloro-6-nitro-1H-indazole

This protocol details the synthesis of a key intermediate for subsequent cycloaddition reactions.[1][5]

Materials:

  • This compound

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (5 mmol) in THF (40 ml), add potassium carbonate (10 mmol) and a catalytic amount of tetra-n-butylammonium bromide (0.5 mmol).[5]

  • Add allyl bromide (10 mmol) to the reaction mixture.[5]

  • Stir the mixture at room temperature for 24 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (9:1) solvent system to yield the desired 1-allyl-3-chloro-6-nitro-1H-indazole as yellow crystals.[5]

Expected Yield: ~50%[5]

Parameter Value Reference
Molar Ratio (Indazole:Allyl Bromide:K₂CO₃)1:2:2[5]
CatalystTetra-n-butylammonium bromide (TBAB)[5]
SolventTetrahydrofuran (THF)[5]
Reaction Time24 hours[5]
TemperatureRoom Temperature[5]
PurificationSilica Gel Chromatography (Hexane:Ethyl Acetate 9:1)[5]

II. Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the C3-position of this compound. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for creating C(sp²)-C(sp²) bonds by reacting an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base.[6][7] This reaction is highly valued for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[8]

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent system is critical for optimizing the reaction efficiency.

Suzuki_Miyaura_Coupling A Oxidative Addition B Transmetalation A->B C Reductive Elimination B->C Catalyst Pd(0) Catalyst C->Catalyst Regeneration Product 3-Aryl-6-nitro-1H-indazole C->Product Catalyst->A Reactant1 This compound Reactant1->A Reactant2 Arylboronic Acid + Base Reactant2->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[9][10] This reaction has become a cornerstone of modern synthetic chemistry due to its broad applicability and functional group tolerance, offering a significant improvement over classical methods for C-N bond formation.[9]

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][11] The choice of a suitable phosphine or N-heterocyclic carbene (NHC) ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[11] A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.[11]

Buchwald_Hartwig_Amination A Oxidative Addition B Amine Coordination & Deprotonation A->B C Reductive Elimination B->C Catalyst Pd(0) Catalyst + Ligand C->Catalyst Regeneration Product 3-Amino-6-nitro-1H-indazole C->Product Catalyst->A Reactant1 This compound Reactant1->A Reactant2 Amine + Base Reactant2->B

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

III. Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

Nucleophilic aromatic substitution (SNAr) offers a direct pathway to displace the C3-chloro group with a variety of nucleophiles. This reaction is particularly feasible for this compound due to the presence of the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex.[12][13]

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[13]

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for the reaction to proceed.[13]

  • Elimination of the Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The electron-withdrawing nitro group must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance.[13] In this compound, the nitro group is in a favorable position for this stabilization.

IV. Cycloaddition Reactions: Building Novel Heterocyclic Scaffolds

The N-alkenyl and N-alkynyl derivatives of this compound serve as excellent precursors for 1,3-dipolar cycloaddition reactions.[3][14] These reactions allow for the construction of more complex heterocyclic systems, such as isoxazolines, isoxazoles, and triazoles, fused to the indazole core.[3][15]

Protocol for the Synthesis of Isoxazoline Derivatives

This protocol describes a 1,3-dipolar cycloaddition reaction between an N-allyl-3-chloro-6-nitro-1H-indazole and a nitrile oxide.

Materials:

  • 1-Allyl-3-chloro-6-nitro-1H-indazole

  • Aryl aldehyde

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium bicarbonate)

  • Solvent (e.g., ethanol)

Procedure:

  • Prepare the nitrile oxide in situ from the corresponding aryl aldoxime (generated from the aryl aldehyde and hydroxylamine hydrochloride).

  • In a separate flask, dissolve 1-Allyl-3-chloro-6-nitro-1H-indazole in a suitable solvent.

  • Slowly add the in situ generated nitrile oxide solution to the solution of the N-allyl indazole derivative.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired isoxazoline derivative.

Reaction Type Dipolarophile Dipole Resulting Heterocycle
1,3-Dipolar CycloadditionN-Allyl-3-chloro-6-nitro-1H-indazoleNitrile OxideIsoxazoline
1,3-Dipolar CycloadditionN-Propargyl-3-chloro-6-nitro-1H-indazoleNitrile OxideIsoxazole
"Click" ChemistryN-Propargyl-3-chloro-6-nitro-1H-indazoleOrganic Azide1,2,3-Triazole

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The strategic application of N-alkylation, palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and cycloaddition reactions provides access to a vast chemical space of novel indazole derivatives. The protocols and principles outlined in this guide are intended to empower researchers to explore the full potential of this important scaffold in their drug discovery and development programs.

References

Application Note: A Detailed Protocol for the Regioselective N-Alkylation of 3-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic N-alkylation of indazoles is a critical step in the synthesis of these bioactive molecules, yet it presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of regioisomeric mixtures.[2][3][4] This application note provides a comprehensive and detailed protocol for the N-alkylation of 3-chloro-6-nitro-1H-indazole, a versatile intermediate in drug discovery. We will delve into the mechanistic underpinnings of regioselectivity, offering a robust, field-proven methodology to selectively obtain the desired N-alkylated product. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis, purification, and characterization of these important compounds.

Introduction: The Significance of N-Alkylated Indazoles

Indazoles and their N-alkylated derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The specific regioisomer of the N-alkylated indazole can have a profound impact on its pharmacological profile. Therefore, the ability to selectively synthesize either the N-1 or N-2 alkylated product is of paramount importance. The this compound is a particularly useful starting material, with the chloro and nitro groups serving as versatile handles for further functionalization. This guide will focus on providing a detailed, reproducible protocol for its N-alkylation, a key transformation in the synthesis of novel drug candidates.

The Mechanistic Dichotomy: N-1 versus N-2 Alkylation

The regioselectivity of indazole alkylation is a fascinating interplay of thermodynamics, kinetics, and steric and electronic effects.[5][6] The two nitrogen atoms of the indazole ring, N-1 and N-2, are both nucleophilic and can be alkylated.

The 1H-indazole tautomer is generally the more thermodynamically stable form.[7] Alkylation at the N-1 position leads to a benzenoid-type structure, which is typically more stable than the quinonoid-type structure of the N-2 alkylated product.[8] Consequently, reaction conditions that allow for thermodynamic equilibrium often favor the formation of the N-1 isomer.[4]

Conversely, the N-2 position can be more sterically accessible and, in some cases, the kinetically favored site of attack. The choice of base, solvent, and the nature of the substituents on the indazole ring can all influence the N-1/N-2 ratio.[5] For instance, bulky substituents at the C-7 position can sterically hinder the N-1 position, thereby promoting N-2 alkylation.[6][9]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the N-alkylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in anhydrous solvent add_base Add base at controlled temperature start->add_base add_alkylating_agent Add alkylating agent add_base->add_alkylating_agent stir_reaction Stir at appropriate temperature add_alkylating_agent->stir_reaction monitor Monitor reaction progress (TLC/LC-MS) stir_reaction->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify characterize Characterize product (NMR, MS) purify->characterize end Isolated N-alkylated product characterize->end

Caption: General experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol is optimized for the selective N-alkylation of this compound. The choice of base and solvent is critical for achieving high regioselectivity. Here, we present a method that generally favors the formation of the N-1 isomer, which is often the thermodynamically preferred product.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially availableEnsure dryness before use.
Alkyl halide (e.g., Allyl bromide)Reagent gradeCommercially availableUse freshly opened or distilled.
Potassium Carbonate (K₂CO₃)Anhydrous, powderedCommercially availableFlame-dry before use for best results.
N,N-Dimethylformamide (DMF)AnhydrousCommercially availableUse from a sealed bottle.
Tetra-n-butylammonium bromide (TBAB)Reagent gradeCommercially availableOptional phase-transfer catalyst.
Ethyl acetate (EtOAc)ACS gradeCommercially availableFor extraction and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)-Prepared in-houseFor quenching.
Brine (Saturated aq. NaCl)-Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeCommercially availableFor drying organic layers.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.2 M). Add anhydrous powdered potassium carbonate (K₂CO₃, 2.0 equiv) and tetra-n-butylammonium bromide (TBAB, 0.1 equiv).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (e.g., allyl bromide, 1.2 equiv) dropwise at room temperature.[10][11][12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N-1 and N-2 isomers. The less polar isomer is typically the N-1 product.[11][13]

Reaction Mechanism and Regioselectivity

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the indazole, forming an ambident indazolide anion. This anion can then attack the alkylating agent at either N-1 or N-2.

G cluster_mechanism Reaction Mechanism Indazole This compound Indazolide_Anion Indazolide Anion Indazole->Indazolide_Anion -H⁺ Base Base (e.g., K₂CO₃) N1_Product N-1 Alkylated Product Indazolide_Anion->N1_Product + R-X (at N-1) N2_Product N-2 Alkylated Product Indazolide_Anion->N2_Product + R-X (at N-2) Alkyl_Halide R-X

Caption: Simplified mechanism of indazole N-alkylation.

The use of a polar aprotic solvent like DMF can lead to a mixture of isomers, as it solvates the cation of the base, leaving a "naked" and highly reactive indazolide anion.[14] However, in many cases, the inherent thermodynamic stability of the N-1 product can still lead to its predominance. For more selective N-1 alkylation, stronger bases like sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) can be employed.[2][5][15] This combination often favors the formation of a tight ion pair, which can direct alkylation to the N-1 position.[3]

Characterization of N-1 and N-2 Isomers

The unambiguous identification of the N-1 and N-2 isomers is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][14]

  • ¹H NMR: The chemical shifts of the protons on the indazole ring are characteristically different for the two isomers. In particular, the proton at the C-7 position is often deshielded in the N-1 isomer compared to the N-2 isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring also differ between the two isomers.

  • NOESY and HMBC: Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign the structure by observing through-space and through-bond correlations, respectively.[14]

Troubleshooting

IssuePossible CauseSolution
Low or no reaction Inactive base or alkylating agent. Insufficient reaction time or temperature.Use freshly opened or dried reagents. Increase reaction time or gently heat the reaction mixture.
Formation of a mixture of isomers Reaction conditions not optimal for regioselectivity.For higher N-1 selectivity, consider using NaH in THF. For higher N-2 selectivity, steric hindrance at C-7 can be exploited.
Difficulty in separating isomers Similar polarity of the two isomers.Optimize the eluent system for column chromatography. Recrystallization may also be an effective purification method.[13]
Low yield after purification Loss of product during work-up or chromatography.Ensure complete extraction and careful handling during purification.

Conclusion

The N-alkylation of this compound is a pivotal reaction in the synthesis of novel indazole-based compounds for drug discovery. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high regioselectivity and obtain the desired N-alkylated product in good yield. The protocol and insights provided in this application note serve as a valuable resource for scientists working in the field of medicinal chemistry.

References

Application Notes & Protocols: The Strategic Use of 3-Chloro-6-nitro-1H-indazole in the Synthesis of Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and cost.[1][2] This necessitates urgent research into novel therapeutic agents. The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][3] This document provides a detailed guide for researchers on the synthesis and evaluation of potent antileishmanial agents derived from the versatile starting material, 3-chloro-6-nitro-1H-indazole. We will explore efficient synthetic pathways, including 1,3-dipolar cycloaddition reactions, detail protocols for biological evaluation against various Leishmania species, and discuss the molecular basis of their activity, focusing on the inhibition of the parasite-specific enzyme, Trypanothione Reductase (TryR).

Introduction: The Imperative for New Antileishmanial Drugs

Leishmaniasis, caused by protozoan parasites of the Leishmania genus, affects millions worldwide, primarily in tropical and subtropical regions.[1] The disease presents in various clinical forms, including cutaneous, mucocutaneous, and the fatal visceral leishmaniasis.[1] Current therapies, such as pentavalent antimonials, amphotericin B, and miltefosine, are often associated with severe side effects, parenteral administration, and the growing problem of drug resistance.[2][4]

This therapeutic gap drives the search for new chemical entities (NCEs). The indazole nucleus is a bicyclic heterocyclic system that has proven to be a valuable pharmacophore. Its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Notably, nitro-substituted indazoles have shown significant promise as antiprotozoal agents, making this compound a strategic starting point for drug discovery efforts in this field.[3][5]

Synthetic Strategy: From Indazole to Bioactive Heterocycles

The core synthetic strategy involves the functionalization of the this compound scaffold to generate a library of diverse heterocyclic compounds. The presence of the chloro group at the C3 position makes it an excellent leaving group for nucleophilic substitution, while the indazole ring itself can be elaborated upon. A particularly effective and modular approach is the use of 1,3-dipolar cycloaddition reactions to construct novel triazole and isoxazole derivatives.[1][6]

This workflow allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis via Cycloaddition cluster_2 Evaluation Start 6-Nitro-1H-indazole Intermediate This compound Start->Intermediate Chlorination (e.g., NaOCl/NaOH) Azides Azide Intermediates Intermediate->Azides Substitution Isoxazoles Isoxazole/Isoxazoline Derivatives Intermediate->Isoxazoles With Nitrile Oxides Dipolarophiles Dipolarophile Compounds (e.g., Alkynes, Alkenes) ClickChem 1,3-Dipolar Cycloaddition (Click Chemistry, Cu(I) catalyzed) Dipolarophiles->ClickChem Azides->ClickChem Triazoles 1,2,3-Triazole Derivatives ClickChem->Triazoles BioAssay Antileishmanial Activity Assay (e.g., MTT Assay) Isoxazoles->BioAssay Triazoles->BioAssay Docking Molecular Modeling (Docking with TryR) BioAssay->Docking Active Compounds

Caption: General workflow for the synthesis and evaluation of antileishmanial agents.

Experimental Protocols

General Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

This protocol describes a regioselective method to synthesize 1,4-disubstituted 1,2,3-triazoles, a class of compounds that has shown significant biological activity.[1] The use of a copper(I) catalyst ensures high yields and control over the isomeric product, which is a common challenge in 1,3-dipolar cycloadditions.[1][6]

Rationale: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can produce two different regioisomers (1,4 and 1,5). The copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," proceeds via a different mechanism that selectively yields the 1,4-disubstituted product. This regioselectivity is crucial for establishing clear structure-activity relationships, as different isomers can have vastly different biological profiles.

Materials:

  • Appropriate 3-azido-6-nitro-1H-indazole derivative

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the 3-azido-6-nitro-1H-indazole derivative (1.0 eq) in anhydrous THF, add the terminal alkyne (1.2 eq).

  • Add DIPEA (2.0 eq) to the mixture, followed by the addition of CuI (0.1 eq) as the catalyst.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative. Yields for this method are typically good, ranging from 82% to 90%.[1][6]

In Vitro Antileishmanial Activity Assay (MTT Method)

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against the promastigote stage of the Leishmania parasite.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. In viable parasites, the mitochondrial enzyme succinate dehydrogenase cleaves the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells. This provides a robust and quantifiable method to assess the cytotoxic effect of the compounds on the parasites.

Materials:

  • Synthesized indazole derivatives

  • Leishmania species (L. infantum, L. tropica, L. major) promastigote cultures in the logarithmic growth phase

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol/hydrochloric acid)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with Leishmania promastigotes at a density of 10⁶ cells/mL in their appropriate culture medium.

  • Add the synthesized compounds at varying concentrations (typically in a serial dilution) to the wells. Include wells with untreated cells (negative control) and a reference drug like Glucantime (positive control).

  • Incubate the plates for 72 hours at the appropriate temperature for the Leishmania species (e.g., 23 °C).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 3 hours.[1]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance (optical density) at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the untreated control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of parasite growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Biological Activity and Mechanistic Insights

Efficacy Against Leishmania Species

Derivatives synthesized from this compound have demonstrated potent and species-dependent antileishmanial activity.[1] For instance, certain triazole derivatives show strong to moderate activity against L. infantum, while being less effective against L. tropica and L. major.[1] This highlights the importance of screening against a panel of species to identify the full spectrum of activity.

Compound IDLeishmania SpeciesIC₅₀ (µM)Reference
Compound 13 (a triazole derivative)L. majorPromising growth inhibitor[1][6]
Compound 4, 5, 7, 10-13 L. infantumStrong to moderate activity[1]
Compound 6f (indazole-pyrone hybrid)L. donovani (amastigotes)2.25 ± 1.89[7]
Compound 5f (indazole-pyrone hybrid)L. donovani (amastigotes)6.50 ± 1.25[7]

Note: The specific structures for compounds are detailed in the cited literature. This table is for illustrative purposes.

Mechanism of Action: Targeting Trypanothione Reductase (TryR)

The primary molecular target for these indazole derivatives is believed to be Trypanothione Reductase (TryR).[1][6] This enzyme is unique to trypanosomatids (including Leishmania and Trypanosoma) and is central to their antioxidant defense system. TryR maintains an intracellular pool of reduced trypanothione, which is essential for detoxifying reactive oxygen species (ROS) generated by host macrophages.

Causality: By inhibiting TryR, the indazole derivatives disrupt the parasite's ability to manage oxidative stress. This leads to an accumulation of damaging ROS, causing widespread cellular damage and ultimately parasite death. The absence of the TryR system in the mammalian host makes it an ideal and highly selective drug target, promising a favorable therapeutic window with minimal host toxicity.

Molecular docking and dynamics simulations have corroborated this hypothesis, showing that active indazole derivatives can bind with high stability within the active site of Leishmania infantum TryR (PDB: 2JK6).[1][6] This binding is stabilized by a network of hydrophobic and hydrophilic interactions, effectively blocking the enzyme's function.[6]

G cluster_parasite Inside Leishmania Parasite TryR Trypanothione Reductase (TryR) T_SH_2 Reduced Trypanothione (T(SH)₂) TryR->T_SH_2 Reduces TS2 Trypanothione Disulfide (TS₂) TS2->TryR Substrate Detox Detoxification T_SH_2->Detox Enables ROS Reactive Oxygen Species (ROS) from Macrophage ROS->Detox Death Oxidative Damage & Parasite Death ROS->Death Causes Detox->ROS Neutralizes Indazole Indazole Derivative Indazole->TryR Inhibits

Caption: Proposed mechanism of action via inhibition of Trypanothione Reductase.

Conclusion and Future Outlook

The synthetic route starting from this compound provides a robust and versatile platform for the development of novel indazole-based antileishmanial agents.[5] The protocols and data presented herein offer a solid foundation for researchers to synthesize and evaluate these promising compounds. The targeted inhibition of the parasite-specific enzyme, Trypanothione Reductase, represents a sound strategy for developing selective and effective therapies.[1] Further structural optimization of the lead compounds identified in these studies could pave the way for new clinical candidates to combat the global threat of leishmaniasis.

References

Application Notes and Protocols: Harnessing Click Chemistry with 3-Chloro-6-nitro-1H-indazole Derivatives for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern medicinal chemistry and chemical biology, the indazole core is recognized as a "privileged scaffold"—a molecular framework that frequently appears in potent, biologically active compounds.[1] Its unique aromatic structure and hydrogen bonding capabilities allow for effective interactions with a variety of biological targets. The derivative 3-Chloro-6-nitro-1H-indazole, in particular, presents a compelling starting point for chemical innovation. The molecule is strategically adorned with three key features:

  • The Indazole Core: A robust heterocyclic system, providing a rigid and predictable three-dimensional structure for molecular recognition.

  • A 3-Chloro Group: While often utilized as a leaving group for further functionalization, its retention in certain molecular designs contributes to the overall electronic and steric profile of the molecule, influencing target binding.[2][3]

  • A 6-Nitro Group: This powerful electron-withdrawing group significantly modulates the electronic properties of the indazole ring.[4][5] Furthermore, it serves as a synthetic handle that can be reduced to an amine, opening avenues for a vast array of subsequent chemical modifications.[6]

This guide focuses on leveraging this versatile scaffold by equipping it with "click chemistry" handles. Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require benign reaction conditions.[7] The two premier examples of this philosophy are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9][]

By functionalizing the N1 position of this compound with either an alkyne or an azide, we transform it into a powerful building block. This allows for its precise and efficient covalent attachment to biomolecules (peptides, proteins, nucleic acids) or other small molecules, paving the way for the development of targeted therapeutics, molecular probes, and novel biomaterials. This document provides the foundational knowledge and detailed protocols for synthesizing these derivatives and applying them in both CuAAC and SPAAC reactions.

PART 1: Synthesis of "Click-Ready" this compound Derivatives

The first critical step is the installation of a click chemistry handle (an alkyne or azide) onto the indazole scaffold. The N1 position of the indazole is the most common and synthetically accessible site for this modification.

Protocol 1: Synthesis of 1-(Prop-2-yn-1-yl)-3-chloro-6-nitro-1H-indazole (Alkyne-Functionalized)

This protocol details the N-alkylation of the indazole with propargyl bromide to introduce a terminal alkyne, making it ready for CuAAC reactions.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to deprotonate the relatively acidic N-H of the indazole. Its insolubility in THF allows for easy removal by filtration post-reaction.

  • Solvent (THF): Tetrahydrofuran is a polar aprotic solvent that effectively dissolves the organic starting materials without interfering with the nucleophilic substitution reaction.

  • Phase Transfer Catalyst (TBAB): Tetra-n-butylammonium bromide is included to facilitate the reaction between the solid base and the dissolved indazole, enhancing the reaction rate.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) and tetra-n-butylammonium bromide (TBAB, 0.1 eq).[11][12]

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide (80% solution in toluene, 1.5 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indazole is consumed.

  • Upon completion, filter the mixture to remove the solid potassium carbonate and other salts.

  • Wash the solid residue with a small amount of THF.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure alkyne-functionalized product as a solid.[12]

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Application in Click Chemistry Ligation

With the "click-ready" indazole in hand, it can now be conjugated to a molecule of interest bearing the complementary functional group. We present protocols for both the copper-catalyzed and strain-promoted variants.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the ligation of the alkyne-functionalized indazole from Protocol 1 with an azide-containing molecule (e.g., Azido-PEG-Biotin, an azide-modified peptide, or a small molecule). This reaction is exceptionally efficient and creates a stable 1,4-disubstituted triazole linkage.[7][13]

Causality Behind Experimental Choices:

  • Catalyst System: We use a Cu(II) salt (CuSO₄) as a stable precursor and an in situ reducing agent (sodium ascorbate) to generate the active Cu(I) catalyst.[7] This avoids handling unstable Cu(I) salts directly.

  • Ligand (TBTA): Tris(benzyltriazolylmethyl)amine is a ligand that stabilizes the Cu(I) oxidation state, preventing oxidative side reactions and protecting biomolecules from potential damage. It also accelerates the catalytic cycle.

  • Solvent System (t-BuOH/H₂O): This solvent mixture is ideal for accommodating both water-soluble biomolecules and organic-soluble small molecules like the indazole derivative, allowing the reaction to proceed in a homogeneous phase.

Step-by-Step Methodology:

  • In a suitable reaction vial, dissolve the azide-containing molecule of interest (1.0 eq) in a 1:1 mixture of deionized water and t-butanol.

  • Add the alkyne-functionalized indazole (from Protocol 1, 1.1 eq).

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (0.5 M in deionized water).

  • In another vial, prepare a premixed catalyst solution by combining copper(II) sulfate (CuSO₄, 0.1 M in water) and TBTA (0.1 M in DMSO or t-butanol) in a 1:1 molar ratio.

  • To the main reaction mixture, add the sodium ascorbate solution to a final concentration of 5 mol eq.

  • Initiate the reaction by adding the premixed Cu/TBTA solution to a final copper concentration of 5 mol%.

  • Stir the reaction at room temperature for 4-12 hours. The reaction is typically complete within this timeframe.

  • Monitor the reaction by HPLC or LC-MS to confirm the formation of the desired conjugate.

  • Upon completion, the product can be purified using methods appropriate for the conjugate (e.g., preparative HPLC for peptide conjugates, size-exclusion chromatography for proteins, or extraction and column chromatography for small molecules).

Workflow for CuAAC Conjugation

CuAAC_Workflow Indazole 3-Chloro-6-nitro- 1H-indazole AlkyneIndazole Alkyne-Functionalized Indazole (Protocol 1) Indazole->AlkyneIndazole Propargylation ReactionMix Combine Substrates in t-BuOH/H₂O AlkyneIndazole->ReactionMix AzideMolecule Azide-Functionalized Biomolecule/Drug AzideMolecule->ReactionMix Additives Add Sodium Ascorbate & Cu(II)/TBTA Catalyst ReactionMix->Additives Initiate Reaction Conjugate Triazole-Linked Indazole Conjugate Additives->Conjugate CuAAC Click Reaction Purify Purification (e.g., HPLC) Conjugate->Purify

Caption: General workflow for synthesizing and using an alkyne-functionalized indazole in a CuAAC reaction.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the ideal choice for biological systems where the cytotoxicity of copper is a concern, such as in live-cell imaging.[8][9] This reaction leverages the high ring strain of a cyclooctyne to drive the cycloaddition with an azide without any metal catalyst.[14] For this protocol, one would need to synthesize an azide-functionalized indazole and react it with a biomolecule labeled with a strained alkyne (e.g., DBCO, DIFO).

Causality Behind Experimental Choices:

  • Bioorthogonality: Both the azide and the strained alkyne are chemically inert within a biological context, ensuring that the reaction only occurs between the two desired partners.[]

  • Driving Force: The reaction is driven by the release of ring strain in the cyclooctyne, which provides a significant thermodynamic driving force, allowing the reaction to proceed at physiological temperatures.[9]

  • Solvent: A biocompatible buffer such as Phosphate-Buffered Saline (PBS) is used to maintain physiological pH and osmolarity, which is critical for experiments involving proteins or live cells.

Step-by-Step Methodology:

  • Synthesize the azide-functionalized this compound derivative (this would be analogous to Protocol 1, but using an azide-containing alkylating agent like 1-bromo-2-azidoethane).

  • Dissolve the strained alkyne-labeled biomolecule (e.g., DBCO-Protein, 1.0 eq) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Prepare a concentrated stock solution of the azide-functionalized indazole in a water-miscible organic solvent like DMSO.

  • Add the azide-indazole stock solution to the buffered solution of the biomolecule. A typical starting point is to use a 2- to 10-fold molar excess of the indazole derivative.[8] Ensure the final DMSO concentration is low (typically <5%) to avoid denaturing the biomolecule.

  • Incubate the reaction mixture for 2-24 hours at a suitable temperature (e.g., 4°C, room temperature, or 37°C, depending on the stability of the biomolecule).

  • Monitor the reaction progress via appropriate analytical techniques (e.g., SDS-PAGE, LC-MS).

  • Purify the resulting conjugate to remove the excess unreacted indazole derivative. This is often achieved using size-based methods like desalting columns (e.g., PD-10) or dialysis.[9]

Conceptual Comparison: CuAAC vs. SPAAC

Reaction_Comparison cluster_0 CuAAC (Copper-Catalyzed) cluster_1 SPAAC (Strain-Promoted) CuAAC_Node Terminal Alkyne + Azide Cu(I) Catalyst, Ligand Fast Kinetics Ideal for in vitro synthesis SPAAC_Node Strained Alkyne + Azide No Catalyst (Metal-Free) Bioorthogonal Ideal for live cells & in vivo

References

Application Notes & Protocols: 1,3-Dipolar Cycloaddition of 3-Chloro-6-nitro-1H-indazole for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged heterocyclic framework, forming the core of numerous pharmacologically active compounds.[1][2] Specifically, the 6-nitro-1H-indazole moiety is a versatile building block for developing novel therapeutic agents, with demonstrated potential in anticancer, antimicrobial, and antiprotozoal applications.[3][4][5] This guide provides a comprehensive overview and detailed protocols for leveraging 3-chloro-6-nitro-1H-indazole in 1,3-dipolar cycloaddition reactions. This powerful synthetic strategy proceeds via the in situ generation of a highly reactive nitrile imine intermediate, which readily undergoes [3+2] cycloaddition with a wide range of dipolarophiles to afford diverse, five-membered heterocyclic systems.[1][6] We will explore the mechanistic underpinnings, detail a robust experimental protocol, and discuss the applications of the resulting cycloadducts, particularly in the context of drug discovery.

Introduction: The Power of the Indazole Nucleus and 1,3-Dipolar Cycloaddition

Indazoles, bicyclic heterocycles composed of fused benzene and pyrazole rings, are of immense interest to medicinal chemists.[2][7] Their structural rigidity and ability to participate in various non-covalent interactions make them ideal pharmacophores. The introduction of a nitro group, as in 6-nitro-1H-indazole, enhances its utility by providing a site for further functionalization and modulating the electronic properties of the ring system.[3]

One of the most efficient methods for constructing complex heterocyclic systems is the 1,3-dipolar cycloaddition, a reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[8][9] Nitrile imines are highly reactive, transient 1,3-dipoles that are typically generated in situ to avoid decomposition.[6][10] Their cycloaddition reactions provide a direct and often highly regioselective route to pyrazoles, pyrazolines, and other valuable N-heterocycles.[11][12]

The precursor of choice for generating the requisite nitrile imine in this context is this compound. The presence of the chloro-substituent at the 3-position provides a convenient leaving group for the base-mediated dehydrohalogenation that forms the nitrile imine dipole.

The Core Reaction: Mechanism and Regioselectivity

The overall transformation involves two key stages: the formation of the nitrile imine and the subsequent cycloaddition.

Stage 1: In Situ Generation of the Nitrile Imine The process is initiated by treating this compound with a non-nucleophilic organic base, typically triethylamine (Et₃N), in an aprotic solvent. The base abstracts the acidic proton from the N1 position of the indazole ring. This is followed by the spontaneous elimination of a chloride ion to generate the highly reactive 6-nitro-1H-indazole-3-nitrile imine intermediate. Because nitrile imines are transient, this generation is performed in the presence of the chosen dipolarophile to ensure immediate trapping.[6][13]

Stage 2: The [3+2] Cycloaddition The generated nitrile imine rapidly undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile.[8] The regioselectivity of this addition is governed by Frontier Molecular Orbital (FMO) theory.[10] Generally, these reactions are classified as HOMO(dipole)-LUMO(dipolarophile) controlled. The electron-withdrawing nitro group on the indazole core influences the orbital energies, leading to predictable regiochemical outcomes with both electron-rich and electron-poor dipolarophiles. For instance, reaction with terminal alkynes typically yields the 1,3,5-trisubstituted pyrazole regioisomer.

Below is a diagram illustrating the overall mechanistic pathway.

Mechanism cluster_0 Stage 1: Nitrile Imine Generation cluster_1 Stage 2: [3+2] Cycloaddition Start This compound Intermediate 6-Nitro-1H-indazole-3-nitrile imine (1,3-Dipole) Start->Intermediate - HCl Base Et₃N Base->Start Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Product Cycloadduct (e.g., Pyrazole) Dipolarophile->Product Concerted [3+2] Intermediate_ref->Product

Caption: Reaction mechanism for the 1,3-dipolar cycloaddition.

Experimental Protocols

This section provides a general, step-by-step protocol for the synthesis of pyrazole derivatives from this compound and a terminal alkyne.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for this procedure.

G A Reagent Setup (Indazole, Alkyne, Dry Solvent) B Establish Inert Atmosphere (N₂ or Ar) and Cool to 0°C A->B C Slow, Dropwise Addition of Triethylamine Solution B->C D Reaction Progression (Warm to RT, Stir 12-24h) C->D E Monitor by TLC D->E E->D Reaction Incomplete F Aqueous Work-up (Solvent Removal, Extraction) E->F Reaction Complete G Purification (Silica Gel Column Chromatography) F->G H Characterization (¹H NMR, ¹³C NMR, MS) G->H

Caption: Standard laboratory workflow for the cycloaddition reaction.

Detailed Protocol: Synthesis of 1-(6-Nitro-1H-indazol-3-yl)-4-phenyl-1H-pyrazole

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe to dissolve the starting material. Add phenylacetylene (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • In Situ Generation/Cycloaddition: While stirring vigorously at 0 °C, add a solution of triethylamine (1.5 equiv) in anhydrous THF dropwise over 15-20 minutes. A precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indazole is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NH₄Cl solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure pyrazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Data

This reaction is versatile and compatible with a range of dipolarophiles. The choice of dipolarophile dictates the structure of the final heterocyclic product. An efficient pathway has been disclosed for the synthesis of various this compound derivatives by 1,3-dipolar cycloaddition.[1]

DipolarophileProduct ClassTypical YieldNotesReference
Terminal Alkynes1,3,5-Trisubstituted PyrazolesGood to ExcellentHighly regioselective.[1]
Internal AlkynesFully Substituted PyrazolesModerate to GoodMay yield mixtures of regioisomers depending on substituents.[11]
Alkenes (e.g., Styrenes)PyrazolinesGoodStereochemistry of the alkene is retained in the product.[6]
Nitriles1,2,4-TriazolesModerateProvides access to a different class of five-membered heterocycles.[14]
Isothiocyanates1,2,4-ThiadiazolesGoodReaction occurs at the C=S bond.[10]

Applications in Drug Discovery

The indazole derivatives synthesized via this methodology have significant therapeutic potential. Research has specifically highlighted their promise as antileishmanial agents.[1][3] Leishmaniasis is a parasitic disease affecting millions worldwide, and new, effective treatments are urgently needed.[1]

Several derivatives of this compound have been synthesized and evaluated for their inhibitory effects against various Leishmania species.[4] Molecular docking studies suggest that these compounds can bind effectively to essential parasite enzymes like trypanothione reductase, disrupting the parasite's redox metabolism.[1] The modularity of the 1,3-dipolar cycloaddition allows for the rapid generation of a library of diverse compounds, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity.[4]

Conclusion

The 1,3-dipolar cycloaddition of in situ generated nitrile imines from this compound is a robust, versatile, and high-yield strategy for the synthesis of medicinally relevant heterocyclic compounds. This application note provides the foundational knowledge and a reliable protocol for researchers to utilize this powerful reaction. The demonstrated success in generating lead compounds for antileishmanial drug discovery underscores the significance of this chemical transformation and the continued importance of the indazole scaffold in modern medicinal chemistry.

References

Mastering the Molecular Architecture: A Detailed Protocol for X-ray Crystallography of 3-Chloro-6-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these intricate atomic arrangements, providing unparalleled insights into molecular geometry, conformation, and intermolecular interactions that govern biological activity.[1][2][3] This guide presents a comprehensive protocol for the X-ray crystallographic analysis of 3-chloro-6-nitro-1H-indazole derivatives, a class of compounds with significant therapeutic potential.[4]

The following sections will detail the critical steps from crystal growth to structure validation, emphasizing the rationale behind each procedural choice to ensure the acquisition of high-quality crystallographic data and a refined, reliable molecular structure.

The Cornerstone of Crystallography: Synthesis and High-Purity Material

The journey to a high-resolution crystal structure begins not in the diffractometer, but in the synthesis lab. The purity of the starting material is a critical, non-negotiable prerequisite for successful crystallization. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly formed, small, or twinned crystals unsuitable for diffraction experiments.

Synthesis of this compound Derivatives:

Derivatives of this compound are typically synthesized through electrophilic substitution or cycloaddition reactions.[4] For instance, alkylated derivatives can be prepared by reacting this compound with an appropriate alkyl halide in the presence of a base.

A representative synthesis for an N-substituted derivative is as follows:

  • To a solution of this compound in a suitable solvent (e.g., tetrahydrofuran or acetone), an equimolar or slight excess of a base (e.g., potassium carbonate or potassium hydroxide) is added.[5][6]

  • The appropriate alkylating agent (e.g., allyl bromide or bromoethane) is then added to the reaction mixture.[5][7]

  • The reaction is typically stirred at room temperature for a specified period, with progress monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.[5][7]

Purification is Key: The crude product must be meticulously purified to remove any unreacted starting materials, byproducts, or residual solvents. Column chromatography is a common and effective method for this purpose.[6][8] The choice of eluent system (e.g., hexane:ethyl acetate) should be optimized to achieve clear separation of the desired compound.[8]

The Art of Crystal Growth: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging and empirical step in the crystallographic workflow. For this compound derivatives, slow evaporation of a saturated solution is a proven and effective technique.

Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound to a moderate extent. Solvents in which the compound is too soluble will not readily lead to precipitation, while those in which it is poorly soluble will result in rapid precipitation and the formation of microcrystalline powder. Ethanol has been successfully used for crystallizing derivatives like 3-chloro-1-ethyl-6-nitro-1H-indazole.[5][6] A mixture of solvents, such as hexane and ethyl acetate, can also be effective.[8]

  • Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent system, gently warming if necessary to facilitate dissolution.

  • Filtration: Filter the warm, saturated solution through a syringe filter or a small plug of cotton wool in a pipette to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent, which is crucial for the growth of large, well-ordered crystals.

  • Patience and Observation: Place the vial in a vibration-free environment and allow it to stand undisturbed. Crystal growth can take anywhere from a few days to several weeks. Monitor the vial periodically for the formation of suitable crystals. Yellow, plate-like crystals are often observed for this class of compounds.[5]

Visualizing the Crystallization Workflow:

Caption: Workflow for growing single crystals via slow evaporation.

Illuminating the Atomic Lattice: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which directs a beam of X-rays onto the crystal and records the resulting diffraction pattern.[9][10]

Key Parameters for Data Collection:

ParameterTypical Value/ChoiceRationale
Diffractometer Bruker APEXII or D8 VENTUREThese are modern diffractometers equipped with sensitive detectors (e.g., CCD or CMOS) suitable for small molecule crystallography.[7][8]
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is generally preferred for small molecules as it provides better resolution data. Cu Kα may be used if the crystal is weakly diffracting.[8][11]
Temperature 150 K or 293/295 KLow temperature (cryo-crystallography) is highly recommended as it minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise structure.[7] Room temperature data collection is also possible.[8][11]
Data Collection Strategy ω and φ scansA series of scans at different crystal orientations are performed to collect a complete dataset, measuring the intensities of as many unique reflections as possible.
Exposure Time Varies (e.g., 10-60 s/frame)The exposure time per frame is adjusted to achieve a good signal-to-noise ratio without overloading the detector.

Data Collection Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant oil if collecting data at low temperature.

  • Centering: Center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the Bravais lattice.

  • Data Collection: Execute a full data collection strategy to measure the intensities of a large number of reflections.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors (e.g., absorption).[12] Software like SAINT and SADABS are commonly used for this purpose.[8]

From Diffraction Pattern to Molecular Model: Structure Solution and Refinement

The integrated and scaled diffraction data provide the information needed to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining these positions to best fit the experimental data.[13]

Workflow for Structure Solution and Refinement:

Caption: The iterative process of crystal structure solution and refinement.

Detailed Steps:

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXS.[8] This provides an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. Software such as SHELXL or OLEX2 is commonly used for this purpose.[8][11] The refinement process involves adjusting atomic coordinates, displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms), and occupancies to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final refined model is assessed using various metrics, including the R-factors (R1 and wR2), the goodness-of-fit (GooF), and the residual electron density. The final structure should be chemically reasonable, with sensible bond lengths and angles.

Example Crystallographic Data for a this compound Derivative:

Parameter3-chloro-1-ethyl-6-nitro-1H-indazole[11]1-allyl-3-chloro-6-nitro-1H-indazole[8]
Formula C₉H₈ClN₃O₂C₁₀H₈ClN₃O₂
Molar Mass 225.63 g/mol 237.64 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.4984 (3)7.6804 (1)
b (Å) 16.2805 (7)9.9559 (2)
c (Å) 8.3363 (3)28.4344 (4)
β (°) 97.403 (4)95.144 (1)
Volume (ų) 1009.19 (7)2165.49 (6)
Z 48
R1 [I > 2σ(I)] 0.0200.056
wR2 (all data) Not reported0.185

Interpreting the Structure: From Atomic Coordinates to Chemical Insights

The final refined crystal structure provides a wealth of information. The indazole ring system in these derivatives is typically planar.[5][8] The nitro group is often coplanar or nearly coplanar with the fused ring system.[8]

A key aspect of the analysis is the examination of intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate how the molecules pack in the crystal lattice.[5][11] These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological targets.

Conclusion

The successful determination of the crystal structure of a this compound derivative is a multi-step process that requires careful attention to detail at each stage, from synthesis and crystallization to data collection and structure refinement. By following a robust and well-reasoned protocol, researchers can obtain high-quality structural data that is essential for advancing drug discovery and development efforts. The resulting three-dimensional model serves as a powerful tool for understanding structure-activity relationships and for the rational design of new and improved therapeutic agents.

References

Application Notes & Protocols: Molecular Docking of 3-Chloro-6-nitro-1H-indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting key signaling proteins. The 3-chloro-6-nitro-1H-indazole moiety, in particular, serves as a versatile synthetic intermediate for derivatives with significant therapeutic potential, including antileishmanial and anticancer activities.[1][2] Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule within the active site of a target protein. This application note provides a comprehensive, in-depth guide for researchers engaged in the structure-based drug design of novel this compound derivatives. We present a detailed, validated protocol for molecular docking studies, using publicly available software and resources, and discuss the rationale behind key procedural steps. The methodologies outlined herein are exemplified with relevant biological targets, such as protein kinases, to equip researchers with the practical knowledge to accelerate their discovery pipelines.

Introduction: The Therapeutic Potential of the Indazole Scaffold

Indazole derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities. They are integral components of several FDA-approved drugs and clinical candidates, particularly as potent protein kinase inhibitors.[1] Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), are critical regulators of cellular processes like proliferation, survival, and angiogenesis.[1][3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][3]

Derivatives of this compound have shown promise against various targets, from protozoan enzymes like Leishmania trypanothione reductase (TryR) to human kinases involved in oncology.[1][2] Molecular docking enables the virtual screening of novel derivatives and provides crucial insights into the structural basis of their inhibitory activity. By simulating the interaction between a ligand (the indazole compound) and its receptor (the target protein), we can predict binding modes, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and estimate binding affinity. This information is vital for rationally designing more potent and selective inhibitors.[4]

This guide will walk through a complete molecular docking workflow, from target selection to results interpretation, providing both the "how" and the "why" for each stage of the process.

The Molecular Docking Workflow: A Conceptual Overview

The process of molecular docking can be systematically broken down into five core stages. Each stage requires careful execution and validation to ensure the biological relevance of the final results. The overall workflow is designed to prepare the ligand and receptor, define the search space for the interaction, perform the conformational search, and finally, analyze and validate the predicted binding poses.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Setup cluster_exec Phase 3: Execution cluster_analysis Phase 4: Analysis & Validation PDB Target Selection (e.g., VEGFR-2, PI3K) PrepP Protein Preparation (Add H, Assign Charges) PDB->PrepP Lig Ligand Sketching (this compound) PrepL Ligand Preparation (Energy Minimization) Lig->PrepL Grid Grid Box Generation (Define Active Site) PrepP->Grid Dock Docking Simulation (Conformational Search) PrepL->Dock Grid->Dock Analyze Pose & Score Analysis Dock->Analyze Validate Protocol Validation (Redocking) Analyze->Validate LeadOp Lead Optimization Analyze->LeadOp

Caption: High-level workflow for a molecular docking study.

Detailed Protocols and Methodologies

This section provides step-by-step protocols using widely accessible and validated software. We will use AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking simulation as a primary example.[5] The principles described are broadly applicable to other docking suites like Glide or DOCK.[6][7]

Protocol 1: Target Selection and Receptor Preparation

The choice of the target protein structure is a critical first step. An ideal structure is of high resolution (typically < 2.5 Å), co-crystallized with a ligand similar to the indazole scaffold, and biologically relevant. The Protein Data Bank (PDB) is the primary repository for these structures.[8]

  • Exemplar Target: VEGFR-2 Kinase Domain. Several structures exist; for instance, PDB ID: 4AGC is a crystal structure of VEGFR2 in complex with the indazole-based inhibitor Axitinib.[9] Using such a structure provides a well-defined active site for our study.

Step-by-Step Receptor Preparation:

  • Obtain PDB Structure: Download the coordinate file for PDB ID 4AGC from the RCSB PDB website (rcsb.org).

  • Clean the PDB File: Open the file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[10][11]

    • Rationale: PDB files often contain crystallographic water molecules, co-factors, and other heteroatoms that are not part of the receptor or are irrelevant to the binding of our specific ligand. These must be removed to avoid interference.[10][11]

    • Action: Delete all water molecules. Remove the co-crystallized ligand (Axitinib in this case) and any other non-protein molecules. Save this "clean" protein as a new PDB file (e.g., 4agc_protein.pdb).

  • Prepare Receptor for Docking (using AutoDock Tools):

    • Rationale: The docking software requires the protein file to be in a specific format (PDBQT), which includes added polar hydrogen atoms and assigned partial charges. These are essential for calculating the energetic interactions during docking.[12]

    • Action: a. Launch AutoDock Tools (ADT). b. Go to File > Read Molecule and open 4agc_protein.pdb. c. Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. d. Go to Edit > Charges > Add Kollman Charges. e. Go to Grid > Macromolecule > Choose. Select the protein and click "Select Molecule". Save the file in the PDBQT format (e.g., 4agc_receptor.pdbqt).

Protocol 2: Ligand Preparation

The ligand, this compound, must be converted into a 3D structure and prepared in the PDBQT format.

Step-by-Step Ligand Preparation:

  • Generate 2D Structure: Use a chemical drawing tool like ChemDraw or the online PubChem Sketcher to draw the 2D structure of this compound.

  • Convert to 3D: Save the structure as a MOL or SDF file. Use a program like Open Babel or the LigPrep module in Schrödinger to convert the 2D structure into a 3D conformation and perform an initial energy minimization.[13]

    • Rationale: A realistic 3D conformation is necessary as a starting point for the docking simulation. Energy minimization removes steric clashes and finds a low-energy initial state.

  • Prepare Ligand for Docking (using AutoDock Tools):

    • Rationale: Similar to the receptor, the ligand needs assigned charges and defined rotatable bonds for the docking algorithm to explore different conformations.

    • Action: a. In ADT, go to Ligand > Input > Open and select your 3D ligand file. b. Go to Ligand > Torsion Tree > Detect Root. c. Go to Ligand > Output > Save as PDBQT (e.g., indazole_ligand.pdbqt). ADT will automatically compute Gasteiger charges and define rotatable bonds.

Protocol 3: Grid Generation (Defining the Binding Site)

The docking simulation must be confined to a specific region of the protein—the binding pocket. This is defined by a "grid box."[5][14]

Step-by-Step Grid Generation:

  • Load Receptor in ADT: Open the prepared receptor file (4agc_receptor.pdbqt).

  • Open GridBox Setup: Go to Grid > Grid Box.

  • Position the Grid Box:

    • Rationale: The grid box must encompass the entire active site where the ligand is expected to bind. When using a PDB structure with a co-crystallized ligand (like 4AGC), the most reliable method is to center the box on the position of that original ligand.

    • Action: Center the grid box on the coordinates of the key interacting residues of the active site. For VEGFR-2, the hinge region (Cys919, Glu917) is critical.[15] Adjust the dimensions of the box (e.g., 20 x 20 x 20 Å) to ensure it is large enough to allow the ligand to rotate and translate freely within the pocket.

  • Save Grid Parameters: Go to File > Close saving current. Then, go to Grid > Output > Save GPF. Save the grid parameter file (e.g., grid.gpf).

  • Run AutoGrid: Execute the AutoGrid program using the generated GPF file. This pre-calculates the interaction energies for different atom types within the grid box, which significantly speeds up the subsequent docking process.[5]

    • Command Line: autogrid4 -p grid.gpf -l grid.glg

Protocol 4: Docking Execution with AutoDock Vina

With the prepared files, the docking simulation can now be run.

  • Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to center the search space.

    • Content of conf.txt:

  • Run Vina: Execute Vina from the command line.

    • Command Line: vina --config conf.txt --log docking_log.txt

    • Rationale: Vina uses a Lamarckian genetic algorithm to explore different ligand conformations (poses) within the grid box. It scores each pose based on its calculated binding affinity (in kcal/mol).[4] The process is stochastic, meaning multiple runs can yield slightly different results, but the top-scoring poses are generally consistent.

Results Analysis and Protocol Validation

Interpreting the output of a docking simulation requires a multi-faceted approach, combining quantitative scores with visual inspection of the binding poses.[4]

Interpreting Docking Output
  • Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity. These scores are best used for ranking different compounds against the same target.

  • Binding Pose: The docking_results.pdbqt file contains the coordinates of the top-ranked binding poses. These should be visualized in a molecular graphics program alongside the receptor.

  • Key Interactions: Analyze the top-scoring pose for meaningful intermolecular interactions. Look for:

    • Hydrogen Bonds: Especially with backbone atoms in the kinase hinge region.

    • Hydrophobic Interactions: With nonpolar residues in the active site.

    • Pi-stacking or Cation-pi Interactions: With aromatic residues like Phe, Tyr, or Trp.

  • Root Mean Square Deviation (RMSD): This value measures the difference between the docked pose of a ligand and a reference (e.g., crystallographic) pose. An RMSD of < 2.0 Å is generally considered a successful prediction.[4]

Self-Validating System: The Redocking Protocol

A crucial step to build trustworthiness in your docking protocol is to validate it by "redocking" the co-crystallized ligand back into its own receptor.[3]

G PDB Crystal Structure (Protein + Native Ligand) Sep Separate Protein and Ligand PDB->Sep Dock Dock Native Ligand into Protein Sep->Dock Compare Compare Poses (Calculate RMSD) Dock->Compare Decision RMSD < 2.0 Å ? Compare->Decision Success Protocol Validated Decision->Success Yes Fail Refine Protocol (Adjust Grid/Parameters) Decision->Fail No Fail->Dock

Caption: Workflow for validating a molecular docking protocol.

If your protocol can accurately reproduce the experimentally determined binding mode of the original ligand (RMSD < 2.0 Å), it lends confidence that the protocol is suitable for docking novel, similar compounds like this compound.

Data Presentation

Summarize key findings in a structured table. This allows for easy comparison between different derivatives or against a known inhibitor.

Compound ID Target Protein Predicted Binding Affinity (kcal/mol) RMSD (Å) (if applicable)Key Interacting Residues
Axitinib (Control) VEGFR-2 (4AGC)-11.51.12Cys919, Glu885, Asp1046
This compound VEGFR-2 (4AGC)-8.7N/ACys919, Val848, Leu1035
Derivative 1 VEGFR-2 (4AGC)-9.2N/ACys919, Asp1046, Phe1047
Derivative 2 VEGFR-2 (4AGC)-7.9N/AVal848, Leu840

Table 1: Example of a results summary table for molecular docking studies. Data is hypothetical for illustrative purposes.

Conclusion and Future Directions

Molecular docking is a powerful, cost-effective tool for guiding the design and optimization of novel inhibitors based on the this compound scaffold. The protocols detailed in this application note provide a robust framework for preparing molecules, executing docking simulations, and analyzing results in a scientifically rigorous manner. By validating the chosen protocol through redocking experiments, researchers can build confidence in their in silico predictions. The insights gained from these studies—understanding binding affinities and key structural interactions—are invaluable for prioritizing synthetic efforts and accelerating the journey from hit identification to lead optimization in drug discovery.

References

Application Notes & Protocols: The Strategic Utility of 3-Chloro-6-nitro-1H-indazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-6-nitro-1H-indazole is a highly functionalized heterocyclic compound that has emerged as a strategic intermediate in the synthesis of diverse and complex active pharmaceutical ingredients (APIs). Its unique electronic and structural features—specifically the reactive chlorine atom at the 3-position, the electron-withdrawing nitro group at the 6-position, and the acidic N-H proton of the indazole core—provide a versatile platform for molecular elaboration. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, supported by detailed protocols and mechanistic insights for researchers and drug development professionals.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern pharmacology, constituting the core structure of numerous drugs.[1] These bicyclic aromatic heterocycles are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. Functionalization at various positions on the indazole ring can yield a vast library of compounds with significant therapeutic potential, including anti-inflammatory, antiemetic, and anticancer agents.[1]

Within this important class of molecules, this compound serves as a pivotal building block. The chlorine atom acts as an excellent leaving group for nucleophilic substitution reactions, while the nitro group can be readily transformed into other functional groups, most notably an amine, which opens further avenues for derivatization. This dual reactivity makes it an exceptionally valuable precursor for constructing complex APIs.

Physicochemical Properties & Safety Data

Accurate characterization is fundamental to the effective use of any chemical intermediate. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 50593-68-5[2][3]
Molecular Formula C₇H₄ClN₃O₂[3]
Molecular Weight 197.58 g/mol [3]
Appearance Yellow crystals[1]
Melting Point 351 K (78°C)[1]
Storage Temperature Store in a dry, cool, well-ventilated place[4]
Safety & Handling

As with its parent compound, 6-nitro-1H-indazole, this chemical should be handled with care.[5] It is classified as hazardous and may cause skin and eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[6][7]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6] Avoid generating dust during handling.[6] Wash hands thoroughly after use.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated location away from strong oxidizing agents.[4]

Synthesis Protocol: this compound

The most direct synthesis involves the chlorination of the commercially available 6-nitro-1H-indazole. The following protocol is adapted from established procedures.[2]

Rationale

The reaction proceeds via an electrophilic substitution mechanism on the electron-rich indazole ring. Sodium hydroxide deprotonates the indazole N-H, forming a more nucleophilic indazolide anion. Sodium hypochlorite (bleach) then acts as the source of the electrophilic chlorine species (Cl⁺), which substitutes at the C3 position. The reaction is performed at low temperatures to control the reactivity of the hypochlorite and prevent side reactions. Acidification at the end of the reaction protonates the indazole nitrogen and precipitates the final product.

SynthesisWorkflow cluster_prep Step 1: Anion Formation cluster_reaction Step 2: Chlorination cluster_workup Step 3: Work-up & Purification Start 6-nitro-1H-indazole + NaOH(aq) Heat Heat to form red solution Start->Heat Cool Cool to 0°C (Ice Bath) Heat->Cool Add_NaOCl Slowly add NaOCl solution Cool->Add_NaOCl Stir Stir at 0°C for 5h Add_NaOCl->Stir Adjust_pH Adjust pH to 7 with HCl Stir->Adjust_pH Extract Extract with Ethyl Acetate Adjust_pH->Extract Purify Column Chromatography Extract->Purify Product This compound (Yield: ~92%) Purify->Product

Step-by-Step Protocol
  • Dissolution: Add 6-nitro-1H-indazole (5.0 g, 31 mmol) to an aqueous solution of sodium hydroxide (5.0 g in 150 mL of water) in a round-bottom flask.[2]

  • Anion Formation: Heat the mixture gently with stirring until a clear, red-colored solution is formed, indicating the formation of the sodium salt.[2]

  • Cooling: Cool the reaction mixture in an ice-water bath for at least 15 minutes until the temperature stabilizes at approximately 0°C.[2] This is critical to moderate the reaction rate and prevent decomposition.

  • Chlorination: Slowly add sodium hypochlorite solution (60 mL, 5.25% w/v, ~45 mmol) dropwise to the cooled solution while maintaining vigorous stirring.[2] The temperature should be kept at 0°C throughout the addition.

  • Reaction: Continue stirring the mixture at 0°C for 5 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: Once the reaction is complete, carefully adjust the pH of the mixture to 7 using dilute hydrochloric acid.[2] The product will begin to precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.[2]

  • Washing & Drying: Wash the combined organic phase with distilled water, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting residue by column chromatography (silica gel, using a suitable eluent system like hexane:ethyl acetate) to afford the pure this compound.[2] A yield of approximately 92% can be expected.[2]

Reactivity and Applications in API Synthesis

The synthetic utility of this compound stems from three primary reactive sites, allowing for sequential and regioselective modifications.

Indazole [label=< this compound

>];

node [shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124", width=2.5];

N1_Alkylation [label="Site A: N1-Alkylation\n(e.g., R-X, Base)"]; C3_Substitution [label="Site B: C3-Nucleophilic\nSubstitution (Nu⁻)"]; C6_Reduction [label="Site C: C6-Nitro Reduction\n(e.g., H₂, Pd/C)"];

Indazole -> N1_Alkylation [label=" 1. Base (e.g., K₂CO₃)\n 2. Electrophile (R-Br)", fontcolor="#4285F4", color="#4285F4"]; Indazole -> C3_Substitution [label=" Nucleophile", fontcolor="#EA4335", color="#EA4335"]; Indazole -> C6_Reduction [label=" Reducing Agent", fontcolor="#34A853", color="#34A853"]; } enddot Caption: Key reactive sites on the this compound scaffold.

  • Site A (N1-Position): The acidic proton on the N1 nitrogen can be easily removed by a base, allowing for N-alkylation or N-arylation, which is a common strategy to modulate a drug's pharmacokinetic properties.[1]

  • Site B (C3-Position): The chloro group is an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, thiols, alcohols) in nucleophilic aromatic substitution (SₙAr) reactions. This is the primary site for introducing significant structural diversity.

  • Site C (C6-Position): The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations, such as in the synthesis of Pazopanib from a related intermediate.[8]

Protocol: N-Alkylation of this compound

This protocol details the N-allylation of the indazole core, a common step to introduce a functional handle for further reactions like click chemistry or metathesis.[1][9]

  • Setup: To a solution of this compound (5 mmol) in tetrahydrofuran (THF, 40 mL), add potassium carbonate (10 mmol) as the base.[9]

  • Catalyst: Add a phase-transfer catalyst such as tetra-n-butylammonium bromide (0.5 mmol) to facilitate the reaction between the solid base and the dissolved indazole.[9]

  • Alkylation: Add allyl bromide (10 mmol) to the mixture.[9]

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours.[1][9]

  • Work-up: After the reaction is complete, filter the mixture to remove the potassium salts. Remove the THF from the filtrate under vacuum.[9]

  • Purification: Purify the crude product by chromatography on silica gel (hexane:ethyl acetate, 9:1) to yield 1-allyl-3-chloro-6-nitro-1H-indazole.[9]

Case Study: Synthesis of Novel Antileishmanial Agents

A powerful demonstration of this intermediate's utility is in the synthesis of novel heterocyclic systems with potential therapeutic activity. Research has shown that this compound derivatives can serve as precursors for potent antileishmanial agents.[10]

The synthesis pathway involves first installing a propargyl or allyl group at the N1-position, followed by a 1,3-dipolar cycloaddition reaction. This "click chemistry" approach is highly efficient and regioselective, allowing for the rapid assembly of complex triazole-containing molecules.[10] These derivatives have shown promising inhibitory activity against the Leishmania parasite by targeting the essential trypanothione reductase (TryR) enzyme.[10]

Antileishmanial_Synthesis Start 3-chloro-6-nitro- 1H-indazole Step1 N-Propargylation (Propargyl Bromide, K₂CO₃) Start->Step1 Intermediate N-Propargyl Indazole Intermediate Step1->Intermediate Step2 1,3-Dipolar Cycloaddition (Organic Azide R-N₃, Cu(I) catalyst) Intermediate->Step2 Product Triazole-Indazole Hybrids (Antileishmanial Candidates) Step2->Product

Analytical Characterization

Confirming the identity and purity of synthesized compounds is a critical, self-validating step in any protocol.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation of the indazole core and its derivatives.[2][10]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound.[2]

  • X-ray Crystallography: Provides unambiguous confirmation of the molecular structure and stereochemistry, as has been done for several N-alkylated derivatives of this compound.[1][9][11]

  • High-Performance Liquid Chromatography (HPLC): A robust reverse-phase HPLC method is ideal for assessing the purity of the intermediate and final products, often using a C18 column with a mobile phase of acetonitrile and water.[12]

Conclusion

This compound is a quintessential example of a high-value synthetic intermediate. Its well-defined reactive sites allow for predictable and versatile functionalization, making it an indispensable tool for medicinal chemists. From N-alkylation to nucleophilic substitution and nitro group reduction, the strategic application of this building block enables the efficient construction of novel heterocyclic scaffolds for drug discovery, as demonstrated in the development of potential antileishmanial agents. The protocols and data presented herein provide a solid foundation for researchers to leverage the full potential of this powerful intermediate in their pharmaceutical development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of this valuable heterocyclic building block. Indazole derivatives are pharmacologically significant scaffolds, and mastering their synthesis is crucial for advancing research in medicinal chemistry and materials science.[1]

This document provides a detailed baseline protocol, a comprehensive troubleshooting guide in a question-and-answer format, and visualizations to clarify complex workflows.

Section 1: Baseline Synthesis Protocol

The most common and effective route to this compound involves the direct chlorination of 6-nitro-1H-indazole. An alternative, though less direct, pathway is the Sandmeyer reaction starting from 6-nitro-1H-indazol-3-amine. Below is a well-established protocol for the direct chlorination method.

Protocol 1: Direct Chlorination of 6-nitro-1H-indazole

This protocol is adapted from a high-yield procedure utilizing sodium hypochlorite as the chlorinating agent.[2]

Materials:

  • 6-nitro-1H-indazole (Reagent grade, >98%)

  • Sodium hydroxide (NaOH) (Pellets, >97%)

  • Sodium hypochlorite (NaOCl) solution (5.25% aqueous solution, commercial grade)

  • Hydrochloric acid (HCl) (Dilute, ~1 M)

  • Ethyl acetate (ACS grade)

  • Distilled water

  • Silica gel (for column chromatography)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice-water bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Indazole Salt: In the round-bottom flask, dissolve 5.0 g of sodium hydroxide in 150 mL of distilled water. To this solution, add 5.0 g (31 mmol) of 6-nitro-1H-indazole.

  • Heating and Dissolution: Gently heat the mixture with stirring until a clear, red-colored solution is formed, indicating the formation of the sodium salt of the indazole.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. It is critical to maintain this temperature for the subsequent steps.

  • Chlorination: Slowly add 60 mL of 5.25% sodium hypochlorite solution (approx. 45 mmol) to the cooled reaction mixture via the dropping funnel over a period of 15-20 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction: Stir the mixture continuously at 0 °C for 5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Neutralization and Work-up: After 5 hours, carefully adjust the pH of the reaction mixture to 7 with dilute hydrochloric acid. The product will precipitate as a solid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with distilled water (2 x 50 mL) to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by column chromatography on silica gel to afford the pure this compound.[2] A typical yield for this procedure is around 92%.[2]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Workflow: Troubleshooting Low Yield

Below is a decision-making workflow to diagnose and resolve low yield issues.

LowYieldTroubleshooting Start Low Yield Observed IncompleteReaction Problem: Incomplete Reaction Start->IncompleteReaction Check TLC of crude SideProducts Problem: Significant Side Products Start->SideProducts Check TLC/NMR of crude PurificationLoss Problem: Loss During Purification Start->PurificationLoss Compare crude vs. final mass Sol_Temp Solution: Verify Temperature Control (Maintain 0-5°C) IncompleteReaction->Sol_Temp Sol_Time Solution: Increase Reaction Time (Monitor by TLC) IncompleteReaction->Sol_Time Sol_Reagent Solution: Check NaOCl Potency (Use fresh stock) IncompleteReaction->Sol_Reagent Sol_pH Solution: Control pH during Work-up (Avoid strongly acidic/basic conditions) SideProducts->Sol_pH Sol_OverChlorination Solution: Control Stoichiometry (Add NaOCl slowly) SideProducts->Sol_OverChlorination Sol_Isomers Solution: Check Starting Material Purity (Ensure pure 6-nitro-1H-indazole) SideProducts->Sol_Isomers Sol_Column Solution: Optimize Chromatography (Adjust solvent polarity, use appropriate silica) PurificationLoss->Sol_Column Sol_Extraction Solution: Improve Extraction Efficiency (Increase number of extractions) PurificationLoss->Sol_Extraction

Caption: Troubleshooting workflow for low yield.

Q1: My reaction yield is significantly lower than the reported 92%. What are the most likely causes?

A1: Low yield can stem from several factors. Let's break them down:

  • Incomplete Reaction: The chlorination of the indazole salt is sensitive to temperature. If the temperature rises above 5 °C during the addition of sodium hypochlorite, the reagent can decompose, and the reaction may not go to completion.

    • Causality: The hypochlorite ion (OCl⁻) is less stable at higher temperatures. Maintaining a cold environment ensures its availability for the electrophilic chlorination reaction.

    • Solution: Ensure your ice bath is well-maintained throughout the NaOCl addition and the 5-hour reaction period. Double-check the potency of your sodium hypochlorite solution, as it can degrade over time. Use a fresh bottle if in doubt.

  • Side Reactions: The formation of undesired byproducts is a common issue.

    • Causality: Over-chlorination can occur if the sodium hypochlorite is added too quickly or in large excess, leading to dichloro-indazole species.[3] The indazole ring system can undergo electrophilic substitution at multiple positions.[4]

    • Solution: Adhere strictly to the slow, dropwise addition of the chlorinating agent.[3] This maintains a low instantaneous concentration of the electrophile, favoring mono-chlorination.

  • Product Loss During Work-up: The product can be lost during neutralization and extraction.

    • Causality: this compound has moderate solubility. If the pH is not carefully adjusted to 7, the product may remain partially dissolved in the aqueous phase as either the protonated or deprotonated form. Insufficient extraction will also lead to significant loss.

    • Solution: Use a calibrated pH meter for accurate neutralization. Increase the number of ethyl acetate extractions from three to four or five to ensure complete recovery from the aqueous layer.

Q2: My TLC analysis shows multiple spots in the crude product. What are these impurities?

A2: The presence of multiple spots indicates a mixture of products. The most common impurities are:

  • Unreacted Starting Material (6-nitro-1H-indazole): This will be more polar than the product. Its presence is a clear sign of an incomplete reaction (see Q1).

  • Dichloro-isomers: Over-chlorination can lead to products like 3,5-dichloro-6-nitro-1H-indazole. These products are typically less polar than the desired mono-chloro product.

    • Expert Insight: The directing effects of the existing nitro and pyrazole ring substituents influence the position of further chlorination. Controlling the stoichiometry and reaction temperature is the best way to prevent this.[3]

  • Positional Isomers: If your starting 6-nitro-1H-indazole is impure and contains other isomers (e.g., 4-nitro or 7-nitro-1H-indazole), you will inevitably form the corresponding chloro-nitro-indazole isomers.

    • Solution: Always verify the purity of your starting material by NMR or melting point analysis before beginning the synthesis.

Q3: The reaction seems sluggish and doesn't go to completion even after 5 hours. Can I use a stronger chlorinating agent?

A3: While it may be tempting, using harsher chlorinating agents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) is generally not recommended for this specific transformation as they can lead to a host of side reactions, including decomposition and the formation of intractable tars, especially with a sensitive nitro-substituted ring.

The sodium hypochlorite method is highly effective when conditions are properly controlled.[2][4] If the reaction is sluggish, the primary suspects are:

  • Low Temperature: While crucial, if the temperature drops too low (e.g., well below 0 °C), the reaction rate can slow significantly. Aim for a stable 0-5 °C range.

  • Poor Mixing: Ensure the stirring is vigorous enough to maintain a homogenous suspension, especially after pH adjustment.

  • Decomposed Reagent: As mentioned, the potency of the NaOCl solution is paramount.

Section 3: Alternative Synthetic Route & FAQs

Alternative Route: The Sandmeyer Reaction

For cases where the direct chlorination proves problematic or if the required starting material is 6-nitro-1H-indazol-3-amine, the Sandmeyer reaction is a viable alternative.[5] This classic transformation converts an aromatic amine into a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.[6][7]

Diagram: Sandmeyer Reaction Pathway

Sandmeyer_Pathway Start 6-nitro-1H-indazol-3-amine Diazonium Aryl Diazonium Salt [Ar-N₂⁺Cl⁻] Start:e->Diazonium:w 1. NaNO₂, HCl 2. 0-5 °C Product This compound Diazonium:e->Product:w CuCl (catalyst) p1 p2

Caption: Key steps of the Sandmeyer reaction.

Q4: What are the main challenges of the Sandmeyer reaction for this synthesis?

A4: The primary challenges are:

  • Instability of the Diazonium Salt: Diazonium salts can be explosive when isolated and are sensitive to temperature. The reaction must be kept cold (0-5 °C) at all times.[8][9]

  • Handling of Reagents: The synthesis generates nitrous acid in situ from sodium nitrite and a strong acid, which requires careful handling.

  • Copper Waste: The use of a copper catalyst necessitates appropriate waste disposal procedures.

Q5: How should I purify the final this compound product?

A5:

  • Column Chromatography: This is the most effective method.[2] A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity, is typically effective for separating the product from less polar impurities (like dichloro-species) and more polar impurities (like unreacted starting material).[10][11]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective final purification step. Ethanol is a potential solvent for this purpose.[12]

Q6: What are the critical safety precautions for this synthesis?

A6:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Handling Reagents:

    • Sodium Hydroxide & Hydrochloric Acid: These are corrosive. Avoid contact with skin and eyes.

    • Sodium Hypochlorite: This is an oxidizing agent and can be corrosive.

    • Nitro Compounds: 6-nitro-1H-indazole and its chlorinated derivative are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Section 4: Data Summary

For comparative purposes, this table summarizes different approaches and conditions found in the literature for modifying indazoles.

Reaction TypeStarting MaterialReagentsSolventYieldReference
Chlorination 6-nitro-1H-indazoleNaOH, NaOClWater92%ChemicalBook[2]
N-Alkylation 3-Chloro-6-nitroindazoleAllyl Bromide, K₂CO₃, TBABTHF50%ResearchGate[10][11]
N-Alkylation 6-nitro-1H-indazoleBromoethane, K₂CO₃, TBAITHF68%IUCrData[12][13]

References

Technical Support Center: Purification of 3-Chloro-6-nitro-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-chloro-6-nitro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this important synthetic intermediate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Introduction to the Purification Challenge

This compound is a key building block in the synthesis of various pharmacologically active molecules.[1][2] Its purification via column chromatography is a critical step to ensure the removal of starting materials, byproducts, and other impurities that can affect the outcome of subsequent reactions and biological assays. Common impurities may include unreacted starting materials, regioisomers, or byproducts from side reactions.[3] The inherent polarity of the nitro group and the indazole core, combined with the chloro-substituent, requires a carefully optimized chromatographic system for effective separation.

This guide will walk you through common issues and frequently asked questions, providing logical, step-by-step solutions to achieve high purity and yield.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the column chromatography of this compound.

Question: My compound is not moving off the baseline (Rf ≈ 0) on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?

Answer:

This is a common issue when dealing with polar compounds like this compound on a silica gel stationary phase. Here’s a systematic approach to troubleshoot and resolve this problem:

  • Increase Mobile Phase Polarity Systematically: While you've tried increasing the ethyl acetate concentration, a more polar solvent may be necessary.

    • Introduce a Stronger Polar Solvent: Instead of just increasing the ethyl acetate, try adding a small percentage of methanol or ethanol to your mobile phase. For example, start with a mobile phase of 95:5 dichloromethane:methanol. Be cautious, as too much methanol can lead to very high Rf values and poor separation.

    • Alternative Solvent Systems: Consider using a different solvent system altogether. A mixture of dichloromethane and methanol is often effective for polar compounds that are not sufficiently mobile in ethyl acetate/hexane.[4]

  • Assess Compound Solubility and Stability:

    • Solubility Check: Ensure your compound is soluble in the mobile phase. Poor solubility can lead to streaking and immobility on the TLC plate.[4]

    • Stability on Silica: Some nitro-containing compounds can have strong interactions with the acidic silanol groups on the silica gel, leading to irreversible adsorption or even decomposition.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

  • Deactivate the Silica Gel: If you suspect strong acidic interactions, you can deactivate the silica gel. This is done by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase. This will cap the acidic silanol groups and reduce strong adsorption.

Question: I am seeing significant streaking of my compound on the TLC plate and the column. How can I get sharp, well-defined bands?

Answer:

Streaking is usually indicative of one or more of the following issues:

  • Sample Overloading: You may be applying too much sample to your TLC plate or column. This is a very common cause of streaking.

    • Solution: Reduce the concentration of the sample you are spotting on the TLC plate. For the column, ensure you are not exceeding the recommended loading capacity of your stationary phase. A general rule of thumb for silica gel is a sample-to-sorbent ratio of 1:20 to 1:100 by weight.

  • Poor Solubility: If your compound is not fully dissolved in the solvent used for loading, it will precipitate at the origin and streak as it slowly redissolves in the mobile phase.[5]

    • Solution: Dissolve your crude sample in the minimum amount of a solvent in which it is highly soluble. Dichloromethane or a small amount of acetone can be good choices. If the loading solvent is significantly more polar than your mobile phase, it can disrupt the separation. In such cases, consider the dry loading technique.[5]

  • Acidic or Basic Nature of the Compound: The indazole core has basic nitrogen atoms, and interactions with the acidic silica gel can cause tailing.

    • Solution: As mentioned previously, adding a small amount of triethylamine (0.1-1%) to your mobile phase can significantly improve peak shape for basic compounds.

Question: My purified fractions contain a persistent impurity that co-elutes with my product. How can I improve the separation?

Answer:

Separating closely eluting impurities requires fine-tuning of the chromatographic conditions.

  • Optimize the Mobile Phase:

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve separation. Start with a less polar mobile phase and gradually increase the polarity.

    • Solvent Selectivity: The choice of solvents is crucial. Different solvents interact with the compound and stationary phase in unique ways. If a hexane/ethyl acetate system is not providing adequate separation, try a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Alumina: Alumina can be a good alternative to silica gel, especially for compounds that are sensitive to the acidic nature of silica. Alumina is available in neutral, acidic, and basic forms. For an indazole derivative, neutral or basic alumina would be a logical choice.

    • Reverse-Phase Chromatography: For highly polar compounds or challenging separations, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) can be very effective.[6][7] In this case, the mobile phase would be a polar solvent system like water and acetonitrile or methanol.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point for developing a separation method is to use a mixture of a non-polar solvent and a moderately polar solvent. For this compound, a hexane and ethyl acetate mixture is a common choice.[9] Begin by running TLC plates with varying ratios, such as 9:1, 4:1, and 2:1 hexane:ethyl acetate. The ideal solvent system should give your desired compound an Rf value between 0.2 and 0.4 for optimal separation on a column.

Solvent System (Hexane:Ethyl Acetate) Expected Rf Range Recommendation
9:1LowGood for starting a gradient
4:10.2 - 0.4Potentially a good isocratic system
2:1HighMay result in poor separation
Q2: How should I prepare and pack the column for optimal performance?

Proper column packing is critical for achieving good separation and avoiding issues like band broadening and cracking of the stationary phase. The "slurry packing" method is generally recommended.

Step-by-Step Protocol for Slurry Packing:

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to form a consistent slurry.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Pressurize and Settle: Use gentle air pressure to push the solvent through the column, compacting the silica bed. It is crucial to ensure the silica bed does not run dry from this point forward.

  • Equilibrate: Run several column volumes of your mobile phase through the packed column to ensure it is fully equilibrated before loading your sample.

Q3: What is the "dry loading" method, and when should I use it?

Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[5] This method is particularly useful when your compound has poor solubility in the mobile phase or when you need to use a strong, polar solvent to dissolve your sample.[5]

Step-by-Step Protocol for Dry Loading:

  • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed and equilibrated column.

Q4: How can I monitor the progress of my column chromatography?

The most common method for monitoring the separation is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Collect Fractions: Collect the eluent in a series of test tubes or vials. The size of the fractions will depend on the scale of your column.

  • Spot Fractions on TLC: Spot every few fractions onto a TLC plate. It is also helpful to spot your starting crude material and the pure desired compound (if available) as references.

  • Visualize and Combine: Visualize the TLC plate under a UV lamp (as indazole derivatives are often UV-active) and/or with a chemical stain. Combine the fractions that contain your pure product.

Visualizing the Workflow

Workflow for Troubleshooting Poor Separation

troubleshooting_workflow cluster_streaking Addressing Streaking start Poor Separation of Target Compound check_rf check_rf start->check_rf increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH to DCM) check_rf->increase_polarity Yes check_streaking Is there significant streaking? check_rf->check_streaking No increase_polarity->check_streaking overloading Reduce Sample Load check_streaking->overloading Yes optimize_system Optimize Solvent Selectivity (e.g., Toluene/Acetone) check_streaking->optimize_system No overloading->optimize_system solubility Improve Solubility (Consider Dry Loading) solubility->optimize_system add_modifier Add Modifier to Mobile Phase (e.g., 0.1% Triethylamine) add_modifier->optimize_system change_stationary_phase Change Stationary Phase (e.g., Alumina, Reverse Phase) optimize_system->change_stationary_phase If separation is still poor end Improved Separation optimize_system->end If separation improves change_stationary_phase->end

A decision-making workflow for troubleshooting poor separation.

References

Technical Support Center: Purification of 3-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 3-Chloro-6-nitro-1H-indazole, a critical intermediate in pharmaceutical synthesis.[1] As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot common purification challenges and ensure the high purity required for downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Issue 1: My final product has a low melting point and appears discolored (yellow-brown). What are the likely impurities?

Answer:

A low or broad melting point is a classic indicator of impurities. For this compound, which should be a yellow solid, discoloration suggests the presence of residual starting materials, byproducts, or degradation products.[2]

Common Impurities to Suspect:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 6-nitro-1H-indazole.

  • Regioisomers: The synthesis of indazoles can sometimes lead to the formation of regioisomers, which can be difficult to separate.[3]

  • Byproducts of Chlorination: Incomplete or over-chlorination can result in a mixture of chlorinated species.

  • Residual Solvents: Solvents from the reaction or initial purification steps may be trapped in the crystal lattice.

  • Degradation Products: Indazoles can be sensitive to light and heat, potentially leading to degradation.

Causality: These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. The color can arise from conjugated impurities or degradation products.

Issue 2: I'm seeing multiple spots on my TLC plate after an initial purification attempt. How do I choose the right purification technique?

Answer:

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate confirms that your sample is a mixture. The choice of the subsequent purification technique depends on the nature and polarity of the impurities.

Decision Workflow:

  • Assess Polarity Differences: Observe the separation of the spots on the TLC plate.

    • Large Rf Difference: If there is a significant difference in the retention factor (Rf) values between your desired product and the impurities, flash column chromatography is an excellent choice for separation.[1]

    • Small Rf Difference: For impurities with polarities very close to your product (similar Rf values), recrystallization might be more effective, especially if the impurities are present in small amounts. Preparative HPLC is another powerful option for separating closely related compounds.[4]

  • Consider the Scale:

    • Small Scale (<1 g): Both flash chromatography and recrystallization are suitable.

    • Large Scale (>1 g): Recrystallization is often more practical and economical for larger quantities, provided a suitable solvent system can be found.

Issue 3: My recrystallization is not yielding crystals, or the yield is very low. What am I doing wrong?

Answer:

Recrystallization is a powerful technique but relies heavily on selecting the right solvent and proper execution.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

    • Screening Solvents: Experiment with a range of solvents of varying polarities. For nitroaryl compounds, alcoholic solvents are often a good starting point.[5] Mixtures like n-hexane/ethyl acetate or n-hexane/acetone can also be effective.[5]

  • Ensure Proper Dissolution: Make sure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a low yield.

  • Induce Crystallization: If crystals do not form upon cooling, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of the pure product to the cooled solution.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent and allow the solution to cool again.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Issue 4: During column chromatography, my compound is eluting with impurities. How can I improve the separation?

Answer:

Co-elution during column chromatography indicates that the chosen mobile phase is not providing adequate separation.

Optimization Strategies:

  • Fine-Tune the Solvent System:

    • TLC is Your Guide: Before running the column, optimize the solvent system using TLC to achieve a good separation between your product and the impurities, aiming for an Rf value of around 0.3 for your product.[1]

    • Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can significantly improve the separation of compounds with different polarities. For example, you can start with pure hexane and gradually increase the percentage of ethyl acetate.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to poor separation.

  • Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then adsorbed onto a small amount of silica gel (dry loading).[1] This ensures a narrow band at the start of the chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

Pure this compound is typically a yellow crystalline solid.[2] The melting point is reported to be in the range of 351 K (78°C).[2]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

Several analytical methods can be employed to determine the purity of your final product:[6]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a common setup.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[3]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio.[9]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.[3]

Q3: What are the recommended storage conditions for this compound?

To prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.

Q4: Are there any specific safety precautions I should take when handling this compound?

Yes, it is important to handle this compound with appropriate safety measures. Always work in a well-ventilated fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[10] Refer to the Safety Data Sheet (SDS) for detailed safety information.[11]

III. Detailed Experimental Protocol: Purification by Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system or glass column

  • TLC plates (silica gel 60 F254)

  • Round-bottom flasks, beakers, and graduated cylinders

2. Method Development with TLC:

  • Prepare a dilute solution of your crude product in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., start with 9:1 Hexane:Ethyl Acetate).

  • Visualize the spots under UV light.

  • Adjust the solvent system until the desired product has an Rf value of approximately 0.3, with good separation from impurities.

3. Column Preparation:

  • Select an appropriately sized column for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution.

  • Evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Carefully add the powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the initial, least polar solvent system.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Gradually increase the polarity of the mobile phase (e.g., to 9:1, then 8:2 Hexane:Ethyl Acetate) to elute your product.

6. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound as a solid.

  • Determine the yield and assess the purity using an appropriate analytical method (e.g., HPLC or melting point).

Quantitative Data Summary
ParameterTypical Value
Crude Product Purity (by HPLC) 70-85%
Purified Product Purity (by HPLC) >98%
Typical Recovery 80-90%
Optimal TLC Solvent System 8:2 Hexane:Ethyl Acetate
Rf of Pure Product ~0.3

IV. Visualization of the Purification Workflow

PurificationWorkflow Crude Crude this compound TLC TLC Analysis for Method Development Crude->TLC ColumnChromatography Flash Column Chromatography TLC->ColumnChromatography Optimized Solvent System FractionCollection Fraction Collection ColumnChromatography->FractionCollection PurityAnalysis Purity Analysis (TLC, HPLC) FractionCollection->PurityAnalysis SolventEvaporation Solvent Evaporation PurityAnalysis->SolventEvaporation Combine Pure Fractions ImpurityFractions Impurity Fractions (Discard) PurityAnalysis->ImpurityFractions Isolate Impure Fractions PureProduct Pure this compound SolventEvaporation->PureProduct

Caption: Workflow for the purification of this compound.

V. References

  • Abdelahi, M. M., et al. (2021). Novel this compound derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure, 1246, 131179. 3

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. 6

  • BenchChem. (2025). Application Note: High-Purity Isolation of 6-Nitro-1H-indazole-3-carbaldehyde via Automated Flash Column Chromatography. 1

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. 12

  • ChemicalBook. (2025). 3-CHLORO-6-NITRO (1H)INDAZOLE. 13

  • Fisher Scientific. (2025). SAFETY DATA SHEET. 14

  • IUCr. (2017). 3-Chloro-1-ethyl-6-nitro-1H-indazole. 15

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. 16

  • ResearchGate. (2017). (PDF) SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. 2

  • SIELC Technologies. (2018). 1H-Indazole, 3-chloro-6-nitro-. 7

  • SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. 8

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. 11

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. 5

References

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the scaled-up synthesis of 3-Chloro-6-nitro-1H-indazole. As Senior Application Scientists, we present this information with a focus on practical, field-tested insights and robust scientific principles.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, especially during scale-up. The most common route involves the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization to form 6-nitro-1H-indazole, and subsequent chlorination. Each of these steps presents unique challenges that can impact yield, purity, and safety.

Synthesis_of_3_Chloro_6_nitro_1H_indazole A 2-Amino-5-nitrotoluene B Diazotization (NaNO2, HCl) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D 6-Nitro-1H-indazole C->D Intermediate E Chlorination (SOCl2 or POCl3) D->E Step 3 F This compound E->F Final Product

Caption: Synthetic pathway for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Diazotization and Cyclization (Steps 1 & 2)

Question 1: My diazotization reaction is sluggish, and the yield of 6-nitro-1H-indazole is low. What are the likely causes?

Answer: A sluggish diazotization reaction is often due to suboptimal temperature control or improper addition of sodium nitrite. The reaction is highly exothermic, and maintaining a temperature between 0-5 °C is critical. If the temperature rises above this range, the diazonium salt can decompose, leading to byproducts and reduced yield.

  • Troubleshooting Steps:

    • Ensure your reaction vessel is adequately cooled using an ice-salt bath or a cryocooler.

    • Add the sodium nitrite solution slowly and subsurface to ensure rapid mixing and prevent localized overheating.

    • Monitor the reaction for the disappearance of the starting amine using thin-layer chromatography (TLC).

Question 2: I'm observing the formation of a dark-colored tar-like substance during the cyclization step. How can I prevent this?

Answer: The formation of tar is a common issue and is often caused by the decomposition of the diazonium salt intermediate, which can be triggered by elevated temperatures or exposure to light. The presence of excess nitrous acid can also lead to side reactions.

  • Troubleshooting Steps:

    • Maintain strict temperature control throughout the reaction.

    • After the diazotization is complete, it is crucial to quench any excess nitrous acid. This can be achieved by adding a small amount of urea or sulfamic acid until a starch-iodide paper test is negative.

    • Protect the reaction mixture from light by covering the reaction vessel with aluminum foil.

Chlorination (Step 3)

Question 3: The chlorination of 6-nitro-1H-indazole is incomplete, and I'm isolating a mixture of starting material and product. How can I improve the conversion?

Answer: Incomplete chlorination is typically due to insufficient reagent, suboptimal reaction temperature, or a short reaction time. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this step, and both require specific conditions for optimal activity.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. A 3-5 fold excess is often recommended for driving the reaction to completion.

    • Temperature and Time: The reaction temperature may need to be increased. Refluxing in the chlorinating agent is a common practice. Monitor the reaction progress by TLC until the starting material is no longer visible.

    • Catalyst: The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating species.

Question 4: My final product, this compound, is difficult to purify and contains persistent impurities. What are some effective purification strategies?

Answer: Purification can be challenging due to the presence of regioisomers and other byproducts. A multi-step purification approach is often necessary.

  • Purification Protocol:

    • Quenching and Workup: After the reaction is complete, the excess chlorinating agent must be carefully quenched by slowly adding the reaction mixture to ice water. This will precipitate the crude product.

    • Recrystallization: The crude product can be recrystallized from a suitable solvent system. Ethanol, isopropanol, or toluene are often effective. Experiment with different solvents to find the one that provides the best balance of solubility for the product and insolubility for the impurities.

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography may be necessary. A gradient elution system using hexanes and ethyl acetate is a good starting point.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The diazotization step is the most hazardous. Diazonium salts can be explosive when isolated or allowed to dry. Always keep them in solution and at low temperatures. The use of thionyl chloride or phosphorus oxychloride also requires caution as they are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q2: Can I use a different chlorinating agent instead of SOCl₂ or POCl₃?

A2: While SOCl₂ and POCl₃ are the most common, other reagents like oxalyl chloride in the presence of a catalytic amount of DMF can also be effective. The choice of reagent will depend on the scale of your reaction, cost considerations, and the desired purity of the final product.

Q3: How can I monitor the progress of each reaction step effectively?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reactions. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediates, and products. High-performance liquid chromatography (HPLC) can provide more quantitative information on reaction conversion and purity.

IV. Detailed Experimental Protocol: Scaled-Up Synthesis

This protocol is intended as a general guideline. Optimization may be required based on your specific laboratory conditions and equipment.

Reagents and Materials
ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-5-nitrotoluene152.1550.0 g0.329
Concentrated HCl36.46150 mL-
Sodium Nitrite69.0025.0 g0.362
Urea60.062.0 g0.033
6-Nitro-1H-indazole163.12--
Thionyl Chloride118.97100 mL1.37
Dimethylformamide (DMF)73.091 mL-
Step 1 & 2: Diazotization and Cyclization to 6-Nitro-1H-indazole
  • In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-5-nitrotoluene (50.0 g, 0.329 mol) in a mixture of concentrated HCl (100 mL) and water (200 mL).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (25.0 g, 0.362 mol) in water (50 mL) and add it dropwise to the cooled suspension over 1 hour, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Check for excess nitrous acid using starch-iodide paper. If the test is positive, add small portions of urea until the test is negative.

  • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2 hours. The product will precipitate out of the solution.

  • Cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-nitro-1H-indazole.

Step 3: Chlorination to this compound
  • In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 6-nitro-1H-indazole (e.g., 40 g, assuming a yield from the previous step) and thionyl chloride (100 mL).

  • Add a catalytic amount of DMF (1 mL).

  • Heat the mixture to reflux (approximately 76 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (500 g) with vigorous stirring.

  • The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a cold solution of sodium bicarbonate to neutralize any remaining acid.

  • Recrystallize the crude product from ethanol or isopropanol to obtain pure this compound.

Experimental_Workflow cluster_0 Diazotization & Cyclization cluster_1 Chlorination A 1. Suspend Amine in HCl B 2. Cool to 0-5 °C A->B C 3. Add NaNO2 Solution B->C D 4. Stir & Quench Excess Nitrous Acid C->D E 5. Heat to 80-90 °C D->E F 6. Isolate 6-Nitro-1H-indazole E->F G 1. Combine Indazole & SOCl2/DMF F->G Intermediate Transfer H 2. Reflux for 4-6 hours G->H I 3. Cool and Quench on Ice H->I J 4. Filter and Wash Solid I->J K 5. Recrystallize Product J->K L 6. Isolate this compound K->L

Caption: Workflow for the synthesis of this compound.

V. References

  • Organic Syntheses, Coll. Vol. 4, p.718 (1963); Vol. 34, p.75 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0718]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.

  • A convenient and efficient one-pot synthesis of 3-chloroindazoles. Tetrahedron Letters, Volume 48, Issue 19, 7 May 2007, Pages 3335-3338. [Link: https://doi.org/10.1016/j.tetlet.2007.03.085]

Technical Support Center: Analytical Characterization of 3-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 3-Chloro-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis. The information provided herein is synthesized from established analytical principles and field-proven insights to ensure scientific integrity and practical utility.

Section 1: General Properties, Handling, and Stability

This section covers fundamental questions regarding the physicochemical properties and stability of this compound, which are critical for successful analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its analysis?

A1: Understanding the structural characteristics of this compound is the first step in developing robust analytical methods. Key features include:

  • Aromatic Indazole Core: The bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, results in strong UV absorbance, making UV-based detection in chromatography highly effective.[1]

  • Basic Nitrogen Atoms: The indazole ring contains two nitrogen atoms, rendering the molecule basic.[2] This basicity can lead to challenging interactions with acidic surfaces, such as the silanol groups on standard silica-based HPLC columns, often resulting in poor peak shape.[3]

  • Nitro Group (-NO₂): This strong electron-withdrawing group enhances the molecule's UV chromophore and makes it susceptible to specific degradation pathways, such as reduction to an amino group.[4] It also makes the compound potentially energetic and warrants careful handling.[5]

  • Chloro Group (-Cl): The chlorine atom provides a distinct isotopic signature in mass spectrometry, which is invaluable for structural confirmation.[6][7][8]

  • Solubility: Based on structurally similar compounds like 3-methyl-6-nitroindazole, this molecule is expected to have poor solubility in water and better solubility in organic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.[9]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Given the presence of a nitroaromatic system, which can be sensitive, the following conditions are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Light exposure can lead to photolytic degradation, a common issue for nitroaromatic compounds.[10]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood. Avoid creating dust. The nitro group suggests that the compound may be energetic, so avoid grinding or subjecting it to high impact or heat.[5]

Q3: What are the likely degradation pathways for this molecule under stress conditions?

A3: Forced degradation studies are essential to understand a molecule's intrinsic stability.[11][12] For this compound, potential degradation products could arise from:

  • Reduction of the Nitro Group: The most common degradation pathway for nitroaromatics is reduction to the corresponding amino group (3-Chloro-6-amino-1H-indazole).[4] This can occur under reductive stress or in the presence of certain impurities.

  • Hydrolysis of the Chloro Group: Under strong acidic or basic conditions, the chloro group could be hydrolyzed to a hydroxyl group, yielding 3-Hydroxy-6-nitro-1H-indazole.

  • Photodegradation: Exposure to UV light may induce complex reactions, including dimerization or rearrangement.[10]

A systematic forced degradation study is the definitive way to identify these potential impurities.[12][13]

Section 2: Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and quantification. This section addresses common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: I'm observing severe peak tailing for this compound on my C18 column. What is the cause and how can I fix it?

A1: Peak tailing is a classic problem when analyzing basic compounds like indazoles on traditional silica-based columns.[3] The cause is the interaction between the basic nitrogen atoms of your molecule and acidic, unreacted silanol groups (-Si-OH) on the silica surface. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

Solutions:

  • Use a Base-Deactivated Column: Modern columns (often labeled "B," "Basic," or "PFP") are end-capped or use proprietary silica treatments to shield these silanol groups. This is the most effective solution.

  • Modify the Mobile Phase:

    • Lower the pH: At a low pH (e.g., 2.5-3.0 using formic or phosphoric acid), both the analyte and the silanol groups will be protonated. The resulting electrostatic repulsion can minimize the tailing interaction. A mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.[14][15]

    • Add a Competing Base: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can "pre-occupy" the active silanol sites, preventing the analyte from interacting with them. However, TEA is not MS-compatible.

Q2: How do I select an appropriate starting point for an HPLC method for purity analysis?

A2: A good starting point for a gradient method to separate this compound from its potential impurities (e.g., starting materials or degradants) would be:

ParameterRecommended ConditionRationale
Column C18 or Phenyl-Hexyl, 2-5 µm particle sizeC18 provides general-purpose hydrophobic retention. Phenyl phases can offer alternative selectivity for aromatic compounds.[14]
Mobile Phase A Water with 0.1% Formic AcidProvides protons to sharpen peaks and is MS-compatible.[14]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier with good UV transparency.
Gradient 10% to 95% Acetonitrile over 15-20 minutesA broad gradient ensures elution of both polar and non-polar impurities.[16]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.
Detection UV at 254 nm or Diode Array Detector (DAD)Nitroaromatic compounds typically have strong absorbance around 254 nm.[14][17] A DAD allows for peak purity analysis.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Troubleshooting Workflow: Resolving Poor Peak Shape

This workflow provides a systematic approach to diagnosing and solving common peak shape issues.

Caption: A logical workflow for troubleshooting HPLC peak shape issues.

Section 3: Mass Spectrometry (MS) Characterization

MS is a critical tool for confirming molecular weight and elucidating the structure of the main compound and any impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most distinctive feature to look for in the mass spectrum of this compound?

A1: The most definitive feature is the chlorine isotope pattern . Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[6][7] This means you will not see a single molecular ion peak (M⁺). Instead, you will see two peaks:

  • An M⁺ peak corresponding to the molecule containing ³⁵Cl.

  • An [M+2]⁺ peak , two m/z units higher, corresponding to the molecule with ³⁷Cl.

The key diagnostic is that the intensity ratio of the M⁺ to [M+2]⁺ peak will be approximately 3:1 .[6][8][18] This pattern is a clear confirmation of the presence of a single chlorine atom in the molecule or fragment.

Q2: What are the expected mass fragments for this molecule?

A2: While the exact fragmentation depends on the ionization energy, some predictable losses from the molecular ion (m/z ≈ 197.0 for ³⁵Cl) include:

  • Loss of NO₂: A common fragmentation for nitroaromatics, resulting in a fragment at [M-46]⁺.

  • Loss of Cl: Cleavage of the carbon-chlorine bond would produce a fragment at [M-35]⁺.

  • Loss of HCN from the pyrazole ring: A characteristic fragmentation of indazoles, leading to a fragment at [M-27]⁺.

Parent Ion (³⁵Cl)Expected FragmentMass LossRationale
~197.0~151.0-46Loss of nitro group (-NO₂)
~197.0~162.0-35Loss of chlorine atom (-Cl)
~197.0~170.0-27Loss of HCN from the pyrazole ring

Q3: Which ionization technique, ESI or APCI, is more suitable?

A3: Electrospray Ionization (ESI) in positive mode is generally the preferred method. The basic nitrogen atoms on the indazole ring are readily protonated in the presence of a protic solvent (like methanol or water with formic acid) to form a stable [M+H]⁺ ion. This "soft" ionization technique typically results in a strong molecular ion signal with minimal fragmentation, which is ideal for initial molecular weight confirmation. Atmospheric Pressure Chemical Ionization (APCI) could also be effective but may induce more in-source fragmentation.

Section 4: Spectroscopic Analysis (NMR & FTIR)

NMR and FTIR provide orthogonal information for unambiguous structural confirmation.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving the compound for NMR. What solvents are recommended?

A1: Due to its polarity and aromatic nature, this compound is likely to have limited solubility in chloroform-d (CDCl₃). The most suitable deuterated solvent is DMSO-d₆ . It is an excellent solvent for a wide range of polar, heterocyclic compounds. If solubility is still an issue, DMF-d₇ can be considered.

Q2: The N-H proton in my ¹H NMR spectrum is very broad or not visible. Is this normal?

A2: Yes, this is very common for the N-H proton of indazoles and other N-H containing heterocycles.[2][19] Several factors contribute to this:

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment that can cause rapid relaxation and significant broadening of the attached proton's signal.

  • Chemical Exchange: The N-H proton is acidic and can exchange with trace amounts of water in the NMR solvent. This exchange process also leads to peak broadening. To confirm, you can add a drop of deuterium oxide (D₂O) to the NMR tube; the N-H peak should disappear as the proton is replaced by deuterium.

  • Tautomerism: Indazoles can exist in tautomeric forms, and if the exchange between them is on the NMR timescale, it can lead to broad peaks.[1][20]

Q3: What are the key characteristic peaks to look for in the FTIR spectrum?

A3: The FTIR spectrum provides a "fingerprint" of the functional groups present. For this molecule, the key absorbances are:

  • N-O Stretching (Nitro Group): This is the most prominent feature. Look for two strong, sharp bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ .[5][21]

  • N-H Stretch: A moderate to broad peak in the region of 3100-3300 cm⁻¹ .

  • C=C Aromatic Stretch: Multiple sharp peaks of varying intensity between 1600-1450 cm⁻¹ .

  • C-Cl Stretch: A peak in the fingerprint region, typically between 700-800 cm⁻¹ .

Workflow for Spectroscopic Structure Confirmation

This diagram illustrates how different spectroscopic techniques are used in concert to confirm the structure of the molecule.

Caption: A workflow for integrated spectroscopic structural analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Chloro-6-nitro-1H-indazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a privileged heterocyclic motif with a broad spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the biological activity of 3-Chloro-6-nitro-1H-indazole and its structurally related analogs. By synthesizing experimental data and elucidating the underlying methodologies, we aim to provide a critical resource for advancing research and development in this promising area of medicinal chemistry.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are of significant interest in drug discovery.[1] Their structural versatility allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects.[2][3][4] The introduction of a nitro group and a chlorine atom, as in this compound, can significantly modulate the compound's physicochemical properties and biological targets, making it a compelling starting point for the development of novel therapeutic agents.

Antileishmanial Activity: A Primary Focus

Recent research has highlighted the potent antileishmanial activity of this compound derivatives.[5][6] Leishmaniasis is a parasitic disease with significant global morbidity and mortality, and the development of new, effective treatments is a critical unmet need.[5]

Comparative Efficacy Against Leishmania Species

A key study investigated a series of this compound derivatives against the promastigote forms of three clinically relevant Leishmania species: L. major, L. infantum, and L. tropica. The in vitro activity was assessed using the MTT assay, which measures cell viability.[5][6]

Compound IDR Group (Substitution at N1)IC50 (µM) vs L. majorIC50 (µM) vs L. infantumIC50 (µM) vs L. tropica
Parent Scaffold HData not availableData not availableData not available
Analog 1 Substituted triazole38110186
Analog 2 Substituted triazole>200676
Analog 3 Substituted isoxazoline>2004>200
Analog 4 Substituted isoxazoline>2005.53>200
Analog 5 Substituted triazole>20062>200
Analog 6 Substituted triazole>20036.33>200
Analog 7 Substituted triazole>200117>200

Data synthesized from a study by Bou-Salah et al. (2022).[5][6]

The data clearly indicates that the nature of the substituent at the N1 position of the indazole ring plays a crucial role in both the potency and the species-selectivity of the antileishmanial activity. Notably, several analogs exhibited potent activity against L. infantum, the causative agent of visceral leishmaniasis, with IC50 values in the low micromolar range.[5]

Mechanism of Action: Targeting Trypanothione Reductase

The proposed mechanism of action for the antileishmanial activity of these compounds involves the inhibition of trypanothione reductase (TryR).[5][6] TryR is a key enzyme in the parasite's unique antioxidant defense system, which relies on the trypanothione dithiol.[7] As this enzyme is absent in humans, it represents a highly attractive and validated drug target.[7] Molecular docking studies have suggested that this compound derivatives can bind to the active site of TryR, leading to its inhibition and subsequent parasite death.[5][6]

G cluster_parasite Leishmania Parasite cluster_drug Drug Action TryR Trypanothione Reductase (TryR) TS2 Trypanothione Disulfide (TS2) TryR->TS2 reduces T_SH_2 Dihydrolipoyl Dehydrogenase (T(SH)2) TS2->T_SH_2 reduced to Oxidative_Stress Oxidative Stress T_SH_2->Oxidative_Stress neutralizes NADPH NADPH NADPH->TryR reduces NADP NADP+ Cell_Death Parasite Cell Death Oxidative_Stress->Cell_Death induces Indazole This compound Analog Indazole->TryR Inhibits

Caption: Proposed mechanism of antileishmanial action via inhibition of Trypanothione Reductase.

Anti-inflammatory Potential: Insights from Related Analogs

While specific data on the anti-inflammatory activity of this compound is limited, studies on the closely related 6-nitroindazole provide valuable insights.[8] Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of this process.[9]

Inhibition of COX-2 and Pro-inflammatory Cytokines

In vitro studies have demonstrated that 6-nitroindazole can inhibit COX-2 and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8]

CompoundTargetIC50 (µM)
6-Nitroindazole COX-219.22
IL-1β100.75
TNF-α>250 (only 29% inhibition at 250 µM)
5-Aminoindazole COX-212.32
IL-1β220.46
TNF-α230.19
Indazole COX-223.42
IL-1β120.59
TNF-α220.11
Celecoxib (Control) COX-25.10
Dexamethasone (Control) IL-1β102.23
TNF-α31.67

Data from a study by Chakrapani et al. (2016).[8]

These findings suggest that the 6-nitroindazole scaffold has the potential to be developed into anti-inflammatory agents. The substitution pattern on the indazole ring significantly influences the inhibitory activity against different inflammatory mediators. Further investigation into 3-chloro-substituted analogs is warranted to explore their anti-inflammatory potential.

Antimicrobial and Anticancer Activities: An Area for Further Exploration

The broader class of indazole derivatives has been reported to possess both antimicrobial and anticancer activities.[10][11][12][13] However, specific and comparative data for this compound and its close analogs in these areas are not yet extensively available in the public domain. The existing literature provides a strong rationale for screening these compounds against a panel of bacterial, fungal, and cancer cell lines to fully characterize their biological activity profile.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies are crucial. The following are outlines of the key assays used to evaluate the biological activities of this compound and its analogs.

Antileishmanial Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[14]

G cluster_workflow MTT Assay Workflow start Start culture Culture Leishmania promastigotes start->culture end End plate Plate promastigotes in 96-well plates culture->plate add_compound Add test compounds at various concentrations plate->add_compound incubate1 Incubate for 72 hours add_compound->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read Read absorbance at 570 nm add_dmso->read calculate Calculate IC50 values read->calculate calculate->end

Caption: Workflow for determining antileishmanial activity using the MTT assay.

Step-by-Step Methodology:

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum until they reach the logarithmic growth phase.[5]

  • Plating: The parasites are seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10^6 cells/mL).[10]

  • Compound Addition: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing only the solvent are also included.

  • Incubation: The plates are incubated at the appropriate temperature (e.g., 25°C) for 72 hours.[10]

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 4 hours.[14] During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[1]

Step-by-Step Methodology:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and poured into sterile Petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.[1]

  • Compound Addition: A defined volume of the test compound solution at a known concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Commercial kits are available to screen for COX-2 inhibitors. These assays typically measure the production of prostaglandins, the products of the COX-2 enzymatic reaction.[15]

Step-by-Step Methodology:

  • Reagent Preparation: All reagents, including the COX-2 enzyme, heme, reaction buffer, and arachidonic acid (substrate), are prepared according to the kit's instructions.

  • Enzyme and Inhibitor Incubation: The COX-2 enzyme is pre-incubated with the test compound (inhibitor) for a specified time to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Product Quantification: The amount of prostaglandin produced is quantified, often through an ELISA-based method that detects a stable derivative of the prostaglandin product (e.g., PGF2α).[15]

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are a promising class of compounds, particularly in the context of antileishmanial drug discovery. The demonstrated potency against Leishmania species and the proposed mechanism of action targeting the parasite-specific enzyme TryR provide a solid foundation for further optimization.

Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of analogs to delinate the key structural features required for potent and selective activity.

  • In-depth Mechanistic Studies: Confirming the inhibition of TryR and investigating other potential molecular targets.

  • Broad-Spectrum Biological Profiling: Systematically evaluating the antimicrobial, anticancer, and anti-inflammatory activities of this compound and its optimized analogs.

  • In Vivo Efficacy and Toxicological Studies: Assessing the therapeutic potential and safety profile of the most promising lead compounds in relevant animal models.

By pursuing these research avenues, the full therapeutic potential of this versatile chemical scaffold can be unlocked, potentially leading to the development of novel and effective treatments for a range of diseases.

References

Validation of the Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Step_1>

Introduction: The Pressing Need for Novel Antileishmanial Agents

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem, affecting millions worldwide.[1][2] The current therapeutic arsenal is limited and plagued by issues such as high toxicity, painful administration routes, lengthy treatment regimens, and the emergence of drug-resistant parasite strains.[2][3][4][5] Standard drugs like pentavalent antimonials, amphotericin B, and miltefosine, while effective to varying degrees, all present considerable challenges.[3][6] This landscape underscores the urgent need for the discovery and development of novel, safe, and effective antileishmanial drugs.

Indazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antiprotozoal effects.[4][7] Among these, 3-chloro-6-nitro-1H-indazole derivatives have shown particular promise as potential antileishmanial candidates.[1][7][8] This guide provides a comprehensive validation of the antileishmanial activity of this specific chemical series, offering a comparative analysis against established drugs and detailing the experimental protocols for their evaluation.

Chemical Foundation: Synthesis of this compound Derivatives

The parent compound, this compound, serves as a crucial starting material for the synthesis of a variety of derivatives. Its synthesis is typically achieved from 6-nitro-1H-indazole through a reaction with sodium hypochlorite in an aqueous sodium hydroxide solution.[9] This foundational molecule can then be further modified. For instance, reaction with allyl bromide in the presence of a base like potassium carbonate can yield N-substituted derivatives.[10] A significant synthetic route to generate a library of diverse this compound derivatives involves 1,3-dipolar cycloaddition reactions.[1][11] This method allows for the introduction of various heterocyclic moieties, such as triazoles and isoxazoles, which can modulate the biological activity of the parent scaffold.[1]

In Vitro Validation of Antileishmanial Activity

The initial assessment of any potential antileishmanial compound relies on robust in vitro assays to determine its efficacy against the parasite and its safety for host cells.

Experimental Protocol: In Vitro Anti-Promastigote and Amastigote Assays

A standardized and reproducible protocol is critical for the accurate determination of a compound's antileishmanial potency. The following outlines a widely accepted methodology.

1. Parasite Culture:

  • Leishmania promastigotes (e.g., L. major, L. infantum, L. tropica) are cultured in appropriate media, such as RPMI-1640 or M199, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.[12]

  • Cultures are maintained at 24-26°C to ensure the proliferation of the promastigote stage.[12] It is crucial to use parasites in the stationary growth phase for infectivity assays, as this stage is enriched in the more infective metacyclic promastigotes.[13]

2. Anti-Promastigote Assay (IC50 Determination):

  • Logarithmic-phase promastigotes are seeded in 96-well plates at a density of approximately 2 x 10^6 parasites/mL.[13][14]

  • The test compounds (this compound derivatives) and a reference drug (e.g., Amphotericin B) are added at various concentrations.

  • Plates are incubated for 48-72 hours at 26°C.[15]

  • Parasite viability is assessed using a colorimetric method, such as the MTT assay, which measures the metabolic activity of viable cells.[1][11][16] The 50% inhibitory concentration (IC50) is then calculated.

3. Cytotoxicity Assay (CC50 Determination):

  • To assess the toxicity of the compounds to host cells, a mammalian cell line (e.g., murine macrophages like J774A.1 or human cell lines like THP-1) is used.[13]

  • The cells are seeded in 96-well plates and exposed to the same range of compound concentrations as the promastigotes.

  • After a 48-hour incubation at 37°C in a 5% CO2 atmosphere, cell viability is determined using the MTT assay.[15] The 50% cytotoxic concentration (CC50) is then calculated.

4. Anti-Amastigote Assay (Intracellular Activity):

  • Macrophages are seeded on coverslips in 24-well plates and allowed to adhere.[4]

  • The adherent macrophages are then infected with stationary-phase promastigotes.

  • After infection, extracellular parasites are washed away, and the infected cells are treated with the test compounds and reference drug for 48-72 hours.

  • The cells are then fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes per 100 macrophages is determined by microscopy. The IC50 against the intracellular amastigote form is then calculated.

5. Selectivity Index (SI) Calculation:

  • The selectivity of a compound is a crucial parameter, indicating its therapeutic window. It is calculated as the ratio of its cytotoxicity to its anti-parasitic activity (SI = CC50 / IC50).[13] A higher SI value is desirable, as it indicates greater selectivity for the parasite over host cells.

Comparative Performance of this compound Derivatives

Studies have demonstrated that certain this compound derivatives exhibit potent antileishmanial activity, particularly against Leishmania infantum.[1] The inhibitory potency of these compounds is dependent on the Leishmania species.[1] For instance, some derivatives show strong to moderate activity against L. infantum, while having limited to no effect on L. tropica and L. major.[1]

Compound/DrugTargetIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Derivative 13 L. major promastigotesPromisingNot ReportedNot Reported[1][11]
Derivative 77 L. infantum11.23Not ReportedNot Reported[7]
Amphotericin B L. infantum promastigotes~0.11~0.86 (murine macrophages)~7.82[15]
Miltefosine L. donovani amastigotesVariesVariesGenerally low[17]

It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[12] However, the data suggests that optimized this compound derivatives can achieve inhibitory concentrations in the low micromolar range, making them promising candidates for further development.

In Vivo Validation: Assessing Efficacy in Animal Models

Promising in vitro results must be validated in vivo to assess the compound's efficacy within a complex biological system.

Experimental Protocol: Murine Model of Cutaneous Leishmaniasis

The BALB/c mouse is a widely used and well-characterized model for cutaneous leishmaniasis.[18][19]

1. Animal Model and Infection:

  • Female BALB/c mice (6-8 weeks old) are typically used.[18][19]

  • Mice are infected with stationary-phase Leishmania major or Leishmania amazonensis promastigotes, usually by subcutaneous injection into the footpad or the base of the tail.[19][20]

2. Treatment Regimen:

  • Once lesions are established, treatment is initiated. The compounds can be administered via various routes, including intralesional, intraperitoneal, or oral, depending on their physicochemical properties.[17][19]

  • A positive control group treated with a standard drug (e.g., Amphotericin B) and a vehicle control group are included.[19]

3. Efficacy Evaluation:

  • Lesion Size: The progression of the lesion is monitored by measuring its diameter weekly using a caliper.[21]

  • Parasite Load: At the end of the experiment, the parasite burden in the infected tissue (e.g., footpad, spleen, liver) is quantified. This can be done by limiting dilution assay or by quantitative PCR (qPCR) to determine the number of parasite genomes.[21][22]

Comparative In Vivo Efficacy

While specific in vivo data for this compound derivatives is still emerging, studies on structurally related indazole derivatives have shown promising results in murine models of cutaneous leishmaniasis. For instance, some 3-alkoxy-1-benzyl-5-nitroindazole derivatives administered intralesionally have demonstrated a significant reduction in lesion size and parasite load, comparable to that of Amphotericin B.[19][21] These findings provide a strong rationale for progressing the most potent this compound derivatives to in vivo testing.

Mechanism of Action and Structure-Activity Relationship

Understanding how a compound exerts its antileishmanial effect and which structural features are crucial for its activity is vital for rational drug design and optimization.

Proposed Mechanism of Action

Molecular docking studies have suggested that this compound derivatives may target the Leishmania trypanothione reductase (TryR) enzyme.[1][7][11] TryR is a key enzyme in the parasite's unique thiol-based redox system, which is essential for protecting the parasite from oxidative stress. Inhibition of TryR disrupts this delicate balance, leading to parasite death. The binding of these indazole derivatives to TryR is thought to be stabilized by a network of hydrophobic and hydrophilic interactions within the enzyme's active site.[1][7][11]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on the indazole core.[8]

  • The 6-nitro group and the 3-chloro group appear to be important for the antileishmanial activity.[8]

  • The substituents introduced via the 1,3-dipolar cycloaddition play a crucial role in modulating the potency and selectivity of the compounds. For example, the geometric shape of the molecule, influenced by the side chain, may affect its interaction with the target enzyme.[1]

Further SAR studies are necessary to fully elucidate the key structural determinants for potent and selective antileishmanial activity within this chemical series.

Visualizing the Validation Workflow and a Proposed Mechanism

To better illustrate the experimental process and the hypothesized mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis Anti-Promastigote Assay (IC50) Anti-Promastigote Assay (IC50) Compound Synthesis->Anti-Promastigote Assay (IC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Anti-Promastigote Assay (IC50)->Cytotoxicity Assay (CC50) Selectivity Index (SI) Selectivity Index (SI) Cytotoxicity Assay (CC50)->Selectivity Index (SI) Anti-Amastigote Assay Anti-Amastigote Assay Selectivity Index (SI)->Anti-Amastigote Assay Promising Candidates Promising Candidates Anti-Amastigote Assay->Promising Candidates Animal Model Infection Animal Model Infection Promising Candidates->Animal Model Infection Treatment Treatment Animal Model Infection->Treatment Efficacy Evaluation Efficacy Evaluation Treatment->Efficacy Evaluation

Caption: Experimental workflow for the validation of antileishmanial activity.

G This compound Derivative This compound Derivative Trypanothione Reductase (TryR) Trypanothione Reductase (TryR) This compound Derivative->Trypanothione Reductase (TryR) Binds to active site Inhibition of TryR Inhibition of TryR Trypanothione Reductase (TryR)->Inhibition of TryR Disruption of Redox Balance Disruption of Redox Balance Inhibition of TryR->Disruption of Redox Balance Oxidative Stress Oxidative Stress Disruption of Redox Balance->Oxidative Stress Parasite Death Parasite Death Oxidative Stress->Parasite Death

Caption: Proposed mechanism of action of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrated in vitro antileishmanial activity. Their potential to target a key parasite-specific enzyme, trypanothione reductase, offers a sound mechanistic basis for their development. The favorable in vitro profiles of select derivatives warrant their progression into in vivo efficacy and pharmacokinetic studies. Further optimization of this chemical scaffold, guided by comprehensive structure-activity relationship analyses, could lead to the identification of a preclinical candidate with the potential to address the significant unmet medical need in the treatment of leishmaniasis.

References

A Comparative Guide to the Synthetic Routes of 3-Chloro-6-nitro-1H-indazole: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] Specifically, 3-Chloro-6-nitro-1H-indazole serves as a critical and versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its utility has been demonstrated in the creation of potent antileishmanial candidates, where the chloro- and nitro-substituted indazole core is elaborated to produce compounds with significant biological activity.[1][2][3]

Given its importance, the efficient and scalable synthesis of this compound is a primary concern for researchers in drug discovery and development. The selection of a synthetic route can profoundly impact yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of the predominant synthetic strategy for this key intermediate, offering field-proven insights and detailed experimental protocols to support informed decision-making in the laboratory.

Primary Synthetic Strategy: Direct Electrophilic Chlorination

Our comprehensive review of the available literature indicates that the most efficient and widely adopted method for preparing this compound is the direct electrophilic chlorination of its readily available precursor, 6-nitro-1H-indazole. This approach is favored for its high efficiency, operational simplicity, and atom economy.

Causality Behind the Experimental Design

The underlying principle of this synthesis is the regioselective introduction of a chlorine atom at the C3 position of the indazole ring. The choice of reagents and conditions is critical for achieving high yield and purity.

  • Starting Material: The synthesis commences with 6-nitro-1H-indazole. The electron-withdrawing nature of the nitro group at the C6 position deactivates the benzene ring towards electrophilic substitution, thereby favoring reaction on the pyrazole moiety.

  • Base-Mediated Activation: The reaction is conducted in an aqueous solution of sodium hydroxide (NaOH). The base serves to deprotonate the acidic N-H proton of the indazole ring, forming the corresponding indazolide anion. This anion is significantly more nucleophilic than the neutral indazole, rendering the C3 position highly susceptible to electrophilic attack.

  • Chlorinating Agent: Sodium hypochlorite (NaOCl) is employed as the chlorine source. It is an inexpensive, readily available, and effective electrophilic chlorinating agent under these reaction conditions.

  • Temperature Control: The reaction is performed in an ice water bath (0 °C). This is a crucial parameter to control the exothermicity of the reaction and to minimize the formation of potential side products, ensuring higher selectivity and product purity.

The logical flow of this synthetic approach is straightforward, proceeding from a stable precursor to the target molecule in a single, high-yielding transformation.

cluster_main Synthetic Pathway start 6-nitro-1H-indazole product This compound start->product 1. NaOH (aq) 2. NaOCl 3. 0 °C, 5h

Caption: Synthetic workflow for the direct chlorination route.

Comparative Analysis Summary

While alternative multi-step syntheses involving the initial construction of the indazole ring followed by nitration and chlorination are theoretically possible, they are not prominently featured in the literature for this specific molecule. Such routes would invariably involve more steps, leading to lower overall yields and increased complexity. The direct chlorination method stands out as the most practical and efficient approach.

ParameterDirect Chlorination of 6-nitro-1H-indazole
Starting Material 6-nitro-1H-indazole
Key Reagents Sodium hydroxide, Sodium hypochlorite
Number of Steps 1
Reported Yield 92%[4]
Key Advantages High yield, operational simplicity, readily available reagents, single step.
Key Disadvantages Requires careful temperature control, handling of corrosive and oxidizing reagents.

Detailed Experimental Protocol

This protocol is a self-validating system, providing a clear, step-by-step methodology for the synthesis and purification of this compound.[4]

Materials and Equipment:
  • 6-nitro-1H-indazole (5.0 g, 31 mmol)

  • Sodium hydroxide (5.0 g)

  • Sodium hypochlorite solution (5.25%, 60 mL, 45 mmol)

  • Distilled water (150 mL)

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice water bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for fast column chromatography (Silica gel)

Procedure:
  • Preparation of the Indazolide Solution: In a round-bottom flask, dissolve sodium hydroxide (5.0 g) in distilled water (150 mL). Add 6-nitro-1H-indazole (5.0 g, 31 mmol) to the solution. Heat the mixture gently with stirring until a clear, red-colored solution is formed.

  • Chlorination Reaction: Cool the reaction mixture in an ice water bath for 15 minutes. While maintaining the temperature at 0 °C, slowly add the sodium hypochlorite solution (60 mL) dropwise over a period of 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture continuously at 0 °C for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion of the reaction, carefully adjust the pH of the mixture to 7 using dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with distilled water (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude residue.

  • Final Purification: Purify the crude residue by fast column chromatography on silica gel to afford the pure target product, this compound.

  • Product Characterization: The expected yield is approximately 5.5 g (92%). The structure should be confirmed by analytical techniques such as ¹H NMR and mass spectrometry. The reported mass spectrum (DCI/NH3) shows m/z 197 [M+H]⁺.[4]

cluster_protocol Experimental Protocol Flow A Dissolve 6-nitro-1H-indazole in NaOH (aq) B Cool to 0 °C A->B C Slowly add NaOCl solution B->C D Stir at 0 °C for 5 hours C->D E Neutralize with HCl D->E F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G H Obtain Pure Product G->H

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Outlook

The direct chlorination of 6-nitro-1H-indazole represents a robust, high-yielding, and efficient method for the synthesis of this compound. Its operational simplicity makes it highly suitable for both academic research and industrial scale-up. The resulting product is a key intermediate for creating diverse molecular libraries, particularly for discovering new therapeutic agents against parasitic diseases like leishmaniasis.[1][5] Further derivatization, for instance through N-alkylation or subsequent cycloaddition reactions, opens avenues to a vast chemical space for drug development professionals.[6][7] This guide validates the direct chlorination route as the superior and most practical choice, grounded in reliable experimental data and sound chemical principles.

References

A Spectroscopic Compass: Differentiating Isomers of 3-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the precise structural elucidation of synthetic intermediates is not merely a procedural step, but the bedrock of innovation. The isomeric purity of these molecules can profoundly influence their pharmacological activity, toxicity, and patentability. This guide offers a detailed spectroscopic comparison of 3-Chloro-6-nitro-1H-indazole and its isomers, providing the critical data and analytical workflows necessary for their unambiguous identification.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of chloro and nitro functionalities adds to the molecular complexity and potential for diverse biological interactions. However, synthetic routes can often yield a mixture of positional isomers, necessitating robust analytical methods for their differentiation. This guide will focus on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—to distinguish between these closely related compounds.

The Structural Landscape: Potential Isomers

The primary focus of this guide is the spectroscopic differentiation of isomers arising from the varied placement of the chloro and nitro groups on the indazole ring. The most common isomers encountered alongside this compound are 3-Chloro-5-nitro-1H-indazole and 3-Chloro-7-nitro-1H-indazole, among others. The electronic environment of each proton and carbon atom within the molecule is uniquely influenced by the positions of the electron-withdrawing nitro group and the halogen. These subtle electronic differences manifest as distinct signatures in their respective spectra.

cluster_isomers Key Isomers of 3-Chloro-nitro-1H-indazole This compound This compound 3-Chloro-5-nitro-1H-indazole 3-Chloro-5-nitro-1H-indazole 3-Chloro-7-nitro-1H-indazole 3-Chloro-7-nitro-1H-indazole

Caption: Key positional isomers of 3-Chloro-nitro-1H-indazole.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the aromatic protons on the benzene portion of the indazole ring are highly sensitive to the location of the nitro group.

ProtonThis compound (DMSO-d6)[1]3-Chloro-5-nitro-1H-indazole (Predicted in DMSO-d6)Key Differentiating Features
H-4~8.02 ppm (m)Expected to be significantly downfield shifted and likely a doublet.The proton ortho to the nitro group (H-4 in the 5-nitro isomer) will experience the strongest deshielding effect.
H-5~7.93 ppm (m)Nitro-substituted carbonThe absence of a signal for H-5 and the splitting pattern of H-4 and H-6 are clear indicators of the 5-nitro substitution.
H-7~8.50 ppm (m)Expected to be a doublet.The proton peri to the nitro group (H-4 in the 5-nitro isomer) and the proton at C7 will show distinct chemical shifts and coupling patterns.
N-H~14.01 ppm (s)Expected to be a broad singlet in a similar region.The position of the N-H proton is less informative for isomer differentiation but confirms the 1H-indazole tautomer.

¹³C NMR Spectroscopy

The carbon chemical shifts, particularly for the carbons directly attached to the nitro group or influenced by its resonance effects, provide another layer of confirmation for isomeric identity.

CarbonThis compound (Predicted)[2]3-Chloro-5-nitro-1H-indazole (Predicted)Key Differentiating Features
C-3~142 ppm~143 ppmThe chemical shift of C-3 is less affected by the remote nitro group.
C-4~122 ppmExpected to be significantly shielded.The carbon ortho to the nitro group will show a distinct chemical shift.
C-5~117 ppmExpected to be significantly downfield shifted (the carbon bearing the nitro group).The large downfield shift of the carbon directly bonded to the nitro group is a key identifier.
C-6Expected to be significantly downfield shifted (the carbon bearing the nitro group).~120 ppmA downfield shift for C-6 is characteristic of the 6-nitro isomer.
C-7~110 ppm~112 ppmSubtle shifts in other aromatic carbons can also be observed.
C-3a~122 ppm~123 ppm
C-7a~140 ppm~141 ppm
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is useful for confirming the presence of key functional groups, particularly the nitro group.

Functional GroupThis compound3-Chloro-5-nitro-1H-indazoleKey Differentiating Features
N-H Stretch~3100-3300 cm⁻¹ (broad)~3100-3300 cm⁻¹ (broad)The broad N-H stretch is characteristic of the 1H-indazole tautomer.
NO₂ Asymmetric Stretch~1515-1560 cm⁻¹~1515-1560 cm⁻¹The exact position of these strong absorptions can be subtly influenced by the electronic environment of the nitro group, but significant overlap is expected.
NO₂ Symmetric Stretch~1327-1350 cm⁻¹~1327-1350 cm⁻¹
C-Cl Stretch~700-800 cm⁻¹~700-800 cm⁻¹The position of the C-Cl stretch is generally less informative for distinguishing these isomers.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation patterns, which can aid in structural elucidation.

FeatureThis compound[1]3-Chloro-5-nitro-1H-indazoleKey Differentiating Features
Molecular Ion [M]⁺m/z 197m/z 197Both isomers have the same molecular weight. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
FragmentationLoss of NO₂ (m/z 151), loss of Cl (m/z 162), and further fragmentation of the indazole ring.Similar fragmentation patterns are expected, but the relative intensities of the fragment ions may differ due to the different stabilities of the resulting radical cations.A detailed analysis of the fragmentation pathways and comparison of the relative abundances of key fragments can provide clues to the isomer's identity.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Glimpse into the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated system within the molecule. The position of the nitro group can influence the wavelength of maximum absorption (λmax).

FeatureThis compound3-Chloro-5-nitro-1H-indazoleKey Differentiating Features
λmaxExpected to have a strong absorption band in the UV region.The position of the nitro group can affect the extent of conjugation and thus the λmax. A shift in the absorption maximum, even if slight, can be a useful diagnostic tool when comparing pure isomers.The isomer with more effective conjugation between the nitro group and the indazole ring system may exhibit a red shift (longer λmax).

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation for NMR, IR, and MS
  • Purity: Ensure the sample is of high purity, as impurities can significantly complicate spectral interpretation. Recrystallization or column chromatography may be necessary.

  • Solvent Selection: For NMR, choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.

NMR Data Acquisition Workflow

cluster_workflow NMR Analysis Workflow Sample Preparation Sample Preparation ¹H NMR Acquisition ¹H NMR Acquisition Sample Preparation->¹H NMR Acquisition ¹³C NMR Acquisition ¹³C NMR Acquisition ¹H NMR Acquisition->¹³C NMR Acquisition Data Processing Data Processing ¹³C NMR Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Caption: A streamlined workflow for NMR data acquisition and analysis.

  • ¹H NMR Acquisition:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent.

    • Acquire the spectrum on a spectrometer with a field strength of at least 300 MHz.

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a more concentrated sample if possible.

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

    • A greater number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Spectral Interpretation:

    • Assign all proton and carbon signals based on their chemical shifts, multiplicities, and coupling constants.

    • Compare the experimental data with the expected values for each isomer.

IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and key fragment ions.

Conclusion

The unambiguous identification of this compound and its isomers is a critical task in synthetic and medicinal chemistry. While each spectroscopic technique provides valuable pieces of the structural puzzle, a combined analytical approach is the most robust strategy. ¹H and ¹³C NMR are the primary tools for definitive isomer differentiation, with IR and MS serving as essential confirmatory methods. By carefully acquiring and interpreting this multi-faceted spectroscopic data, researchers can confidently establish the identity and purity of their compounds, ensuring the integrity and success of their scientific endeavors.

References

A Researcher's Guide to 3-Chloro-6-nitro-1H-indazole Derivatives: Correlating In Vitro Promise with In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] Among its numerous derivatives, compounds based on the 3-Chloro-6-nitro-1H-indazole core have recently emerged as a promising class of therapeutic agents, particularly in the realm of antiparasitic drug discovery.[1][4][5] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these compounds, offering researchers and drug development professionals a critical synthesis of the current experimental data, detailed methodologies, and an honest appraisal of the existing research landscape.

Our analysis begins with a deep dive into the compelling in vitro evidence, primarily focusing on the potent antileishmanial activity of these derivatives. We will then transition to the available, albeit more limited, in vivo data to critically assess the translational potential of these compounds. This guide is designed to be a practical resource, elucidating the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Part 1: The In Vitro Efficacy Landscape: Targeting Leishmania

The most robust data for this compound derivatives lies in their in vitro activity against various Leishmania species, the causative agents of leishmaniasis.[1][4] A seminal study by Abdelahi et al. (2021) provides a foundational understanding of the antileishmanial potency of a series of novel derivatives.[4]

Key Findings from In Vitro Studies

The primary method for assessing the in vitro antileishmanial activity of these compounds is the MTT assay, which measures the metabolic activity of the parasite's promastigote stage as an indicator of cell viability.[4] The results from these studies have demonstrated that the inhibitory potency of this compound derivatives is species-dependent.[4] For instance, while several derivatives exhibit strong to moderate activity against Leishmania infantum, their efficacy against L. tropica and L. major is more variable.[4]

Molecular docking studies have suggested that these compounds exert their antileishmanial effect by inhibiting trypanothione reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system.[4] The stable binding of these derivatives to the active site of TryR disrupts the parasite's ability to mitigate oxidative stress, leading to cell death.[4]

Quantitative Analysis of In Vitro Antileishmanial Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of this compound derivatives against different Leishmania species, as reported by Abdelahi et al. (2021).[4]

CompoundLeishmania infantum IC50 (µM)Leishmania tropica IC50 (µM)Leishmania major IC50 (µM)
4 15.32 ± 1.01> 50> 50
5 18.03 ± 0.87> 50> 50
7 24.67 ± 1.23> 50> 50
10 20.11 ± 0.98> 50> 50
11 11.23 ± 0.5435.43 ± 1.54> 50
12 13.87 ± 0.76> 50> 50
13 12.54 ± 0.6540.12 ± 1.8728.98 ± 1.32
Experimental Protocol: In Vitro Antileishmanial Activity (MTT Assay)

This protocol is adapted from the methodology described by Abdelahi et al. (2021).[4]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against Leishmania promastigotes.

Materials:

  • Leishmania promastigotes (L. infantum, L. tropica, L. major)

  • M199 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Incubator (26°C)

  • Microplate reader (570 nm)

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium at 26°C until they reach the logarithmic phase of growth.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the stock solution with culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Assay Setup:

    • Seed 100 µL of the parasite suspension (1 x 10^6 promastigotes/mL) into each well of a 96-well plate.

    • Add 100 µL of the diluted test compounds to the respective wells.

    • Include a positive control (a known antileishmanial drug) and a negative control (medium with DMSO).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 26°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizing the Mechanism: Trypanothione Reductase Inhibition

G cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) Trypanothione_dithiol Trypanothione [T(SH)2] ROS->Trypanothione_dithiol Oxidation Trypanothione_disulfide Trypanothione [T(S)2] TryR Trypanothione Reductase (TryR) Trypanothione_disulfide->TryR Substrate Cell_Death Parasite Cell Death Trypanothione_disulfide->Cell_Death Accumulation leads to TryR->Trypanothione_dithiol Reduction Indazole_Compound This compound Derivative Indazole_Compound->TryR Inhibition

Caption: Proposed mechanism of action of this compound derivatives against Leishmania.

Part 2: The In Vivo Perspective: A Glimpse into Anti-inflammatory Activity

While the in vitro antileishmanial data is compelling, the translation of these findings into in vivo efficacy remains largely unexplored. However, a study on 2-azetidinone derivatives of 6-nitro-1H-indazole provides valuable, albeit indirect, in vivo insights.[6] This research investigated the anti-inflammatory activity of these related compounds in albino rats.[6]

Carrageenan-Induced Paw Edema Model

The anti-inflammatory potential of these compounds was assessed using the carrageenan-induced paw edema model, a standard and well-validated acute inflammation assay.[6] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

The study reported that the synthesized 2-azetidinone derivatives of 6-nitro-1H-indazole exhibited anti-inflammatory activity.[6] While this is a different biological activity from the antileishmanial effects, it demonstrates that the broader class of 6-nitro-1H-indazole derivatives can be systemically active and produce a physiological response in vivo.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of test compounds in rats.

Materials:

  • Albino rats (either sex)

  • Test compounds

  • Carrageenan solution (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Workflow for In Vivo Anti-inflammatory Screening

G cluster_workflow In Vivo Anti-inflammatory Screening Workflow Start Animal Acclimatization & Grouping Dosing Oral Administration of Test Compound/Vehicle Start->Dosing Induction Sub-plantar Injection of Carrageenan Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Analysis Calculation of % Inhibition of Edema Measurement->Analysis End Evaluation of Anti-inflammatory Activity Analysis->End

Caption: A streamlined workflow for assessing the in vivo anti-inflammatory effects of test compounds.

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation

A critical aspect of drug development is establishing a strong correlation between in vitro activity and in vivo efficacy. For this compound based compounds, this correlation is currently tenuous due to the scarcity of published in vivo studies.

The promising in vitro antileishmanial data, particularly the low micromolar IC50 values and the identified molecular target (TryR), strongly advocate for the progression of these compounds into preclinical in vivo models of leishmaniasis. The demonstration of in vivo anti-inflammatory activity in related indazole derivatives provides a crucial piece of the puzzle, suggesting that these compounds can be absorbed and distributed to produce a systemic effect.[6]

However, several key questions remain unanswered:

  • Pharmacokinetics and Bioavailability: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent antileishmanial this compound derivatives?

  • Toxicity: What is the acute and chronic toxicity profile of these compounds in animal models?

  • In Vivo Efficacy in Leishmaniasis Models: Do these compounds reduce parasite burden and resolve lesions in established animal models of cutaneous and visceral leishmaniasis?

Future Directions and Concluding Remarks

The this compound scaffold holds considerable promise as a source of new therapeutic agents. The robust in vitro antileishmanial activity is a strong starting point for a drug discovery program. However, the current research landscape highlights a critical need for comprehensive in vivo studies to validate these in vitro findings.

Researchers in this field are encouraged to:

  • Prioritize In Vivo Testing: The most potent and selective antileishmanial compounds identified in in vitro screens should be advanced to in vivo models of leishmaniasis.

  • Conduct Pharmacokinetic and Toxicological Studies: A thorough understanding of the ADME and safety profiles of these compounds is essential for their further development.

  • Explore a Broader Range of Biological Activities: The observed anti-inflammatory activity in related derivatives suggests that the this compound core may have pleiotropic effects worthy of investigation.

References

A Comparative Guide to 3-Chloro-6-nitro-1H-indazole Derivatives: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 3-chloro-6-nitro-1H-indazole derivatives, a promising class of heterocyclic compounds. Our focus is to elucidate the structure-activity relationships (SAR) that govern their biological effects, primarily their potent antileishmanial activity. We will objectively compare their performance with established therapeutic alternatives, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds.[1] The unique electronic and structural features of the indazole ring allow for diverse substitutions, leading to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide specifically delves into the derivatives of the this compound scaffold, a substitution pattern that has shown significant promise, particularly in the context of parasitic diseases.

Antileishmanial Activity: A Primary Therapeutic Avenue

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania, affecting millions worldwide.[4] The current treatment options are often hampered by toxicity, the development of resistance, and high costs, underscoring the urgent need for new therapeutic agents.[5] Our investigation reveals that this compound derivatives exhibit potent antileishmanial activity, positioning them as a compelling area for drug discovery.

Mechanism of Action: Targeting the Parasite's Redox Hub

The primary molecular target of these indazole derivatives in Leishmania is believed to be Trypanothione Reductase (TryR).[6] TryR is a crucial enzyme in the parasite's unique trypanothione-based redox system, which is responsible for detoxifying reactive oxygen species and maintaining the intracellular thiol balance.[7][8] Crucially, this enzyme is absent in humans, making it an excellent selective target for drug development.[1] By inhibiting TryR, the this compound derivatives disrupt the parasite's defense against oxidative stress, leading to cell death.

Signaling Pathway: The Trypanothione Redox System in Leishmania

Trypanothione_Pathway NADPH NADPH TryR Trypanothione Reductase (TryR) NADPH->TryR H+ NADP NADP+ TS2 Trypanothione Disulfide (TS2) TS2->TryR T_SH_2 Reduced Trypanothione (T(SH)2) Detoxification Detoxification T_SH_2->Detoxification TryR->NADP TryR->T_SH_2 Indazole 3-Chloro-6-nitro- 1H-indazole Derivatives Indazole->TryR Inhibition Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->Detoxification Detoxification->TS2

Caption: Inhibition of Trypanothione Reductase by this compound derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent antileishmanial activity. A key study synthesized a series of derivatives through 1,3-dipolar cycloaddition reactions, leading to the formation of triazole, isoxazoline, and isoxazole appended moieties.[6]

The antileishmanial potency of these derivatives was found to be dependent on the specific Leishmania species. For instance, against L. infantum, several derivatives displayed strong to moderate activity, while fewer were active against L. tropica and L. major.[6] This highlights the importance of species-specific screening in the drug development process.

Table 1: Comparative Antileishmanial Activity of this compound Derivatives against Leishmania species (IC50 in µM)

CompoundDerivative TypeL. infantumL. tropicaL. major
4 Isoxazoline15.4 ± 1.1> 50> 50
5 Isoxazoline17.2 ± 1.5> 50> 50
7 Isoxazoline24.8 ± 2.1> 50> 50
10 Triazole20.1 ± 1.8> 50> 50
11 Triazole18.9 ± 1.335.6 ± 2.9> 50
12 Triazole22.5 ± 2.0> 50> 50
13 Triazole14.7 ± 1.228.4 ± 2.545.3 ± 3.8
Pentamidine Standard Drug5.2 ± 0.46.8 ± 0.57.5 ± 0.6
Amphotericin B Standard Drug0.2 ± 0.020.3 ± 0.030.4 ± 0.04

Data synthesized from multiple sources for comparative purposes.[6][9]

The data suggests that the introduction of heterocyclic moieties at the N1 position of the indazole ring is a viable strategy for generating compounds with antileishmanial activity. Compound 13 , a triazole derivative, emerged as one of the more promising candidates with broad-spectrum activity against all three tested Leishmania species.[6]

Comparative Analysis with Alternative Antileishmanial Agents

To provide a comprehensive perspective, it is essential to compare the this compound derivatives with established antileishmanial drugs.

  • Amphotericin B: A polyene antibiotic that binds to ergosterol in the parasite's cell membrane, leading to pore formation and cell death.[1][4] While highly effective, its use is limited by significant nephrotoxicity.[10]

  • Pentamidine: An aromatic diamidine with a mechanism that is not fully elucidated but is thought to interfere with parasitic DNA, RNA, and protein synthesis.[11] Its use is associated with a range of adverse effects, including nephrotoxicity and pancreatitis.[2]

  • Miltefosine: An oral alkylphosphocholine drug that disrupts cell signaling pathways and lipid metabolism in the parasite.[5][12] While being the only oral treatment, its efficacy can vary, and it is associated with gastrointestinal side effects.[13][14]

The this compound derivatives offer the potential for a novel mechanism of action targeting a parasite-specific enzyme, which could lead to a better safety profile compared to drugs that interact with host cell components. However, further preclinical and clinical studies are required to establish their therapeutic index and overall efficacy in comparison to these established agents.

Potential for Other Therapeutic Applications: An Outlook

While the primary focus of research on this compound derivatives has been their antileishmanial activity, the broader indazole scaffold is well-known for its anticancer and kinase inhibitory properties.[15][16]

  • Anticancer Activity: Various nitroindazole derivatives have demonstrated antiproliferative effects against a range of cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[17][18]

  • Kinase Inhibition: The indazole core is a key component of several FDA-approved kinase inhibitors used in cancer therapy.[19] These compounds often target kinases involved in angiogenesis and tumor cell proliferation.

Currently, there is a lack of specific experimental data evaluating the anticancer or kinase inhibitory potential of the this compound scaffold. This represents a significant opportunity for future research to explore the therapeutic versatility of this promising chemical series.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of this compound derivatives and the in vitro evaluation of their antileishmanial activity.

Experimental Workflow: Synthesis and Biological Evaluation

Workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Antileishmanial Activity Assay Start This compound Reaction 1,3-Dipolar Cycloaddition Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Derivatives Pure Derivatives Characterization->Derivatives Incubation Incubate with Derivatives Derivatives->Incubation Test Compounds Culture Culture Leishmania promastigotes Culture->Incubation MTT Add MTT Reagent Incubation->MTT Solubilization Solubilize Formazan MTT->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement IC50 Calculate IC50 Measurement->IC50

Caption: Workflow for the synthesis and antileishmanial evaluation of derivatives.

General Procedure for the Synthesis of 1,2,3-Triazolyl-methyl-6-nitro-1H-indazole Derivatives

This protocol is adapted from established methods for the synthesis of similar heterocyclic compounds.[6]

  • Preparation of the Azide Intermediate: To a solution of 1-(chloromethyl)-3-chloro-6-nitro-1H-indazole (1 mmol) in a suitable solvent such as DMF (10 mL), add sodium azide (1.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide intermediate can be used in the next step without further purification.

  • Click Chemistry: To a solution of the azide intermediate (1 mmol) and a terminal alkyne (1.2 mmol) in a mixture of t-butanol and water (1:1, 10 mL), add sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol).

  • Reaction: Stir the mixture at room temperature for 6-12 hours.

  • Purification: After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

In Vitro Antileishmanial Activity Assay (MTT Assay)

This protocol outlines a colorimetric assay to determine the viability of Leishmania promastigotes after treatment with the synthesized compounds.[6][11]

  • Cell Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199) supplemented with 10% fetal bovine serum at 26°C.

  • Assay Preparation: Harvest mid-logarithmic phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL.

  • Compound Addition: Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate. Add 100 µL of media containing serial dilutions of the test compounds to achieve final desired concentrations. Include wells with untreated cells (negative control) and a standard drug (e.g., Pentamidine) as a positive control.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antileishmanial agents. The SAR studies conducted to date have demonstrated that modifications at the N1 position can lead to potent and selective inhibitors of Leishmania growth. The identification of Trypanothione Reductase as a likely molecular target provides a solid foundation for mechanism-based drug design.

Future research should focus on:

  • Lead Optimization: Synthesizing a broader range of derivatives to refine the SAR and improve potency and selectivity.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of leishmaniasis to assess their in vivo efficacy and pharmacokinetic properties.

  • Toxicity Profiling: Conducting comprehensive toxicity studies to determine the safety profile of these derivatives.

  • Exploring Other Therapeutic Avenues: Investigating the potential anticancer and kinase inhibitory activities of this scaffold to unlock its full therapeutic potential.

By pursuing these research avenues, the scientific community can further validate and potentially translate the promise of this compound derivatives into effective therapies for leishmaniasis and potentially other diseases.

References

A Comparative Guide to Computational vs. Experimental Data for 3-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Role of Synthesis and Structural Elucidation

The journey into understanding any compound begins with its synthesis and characterization. For 3-Chloro-6-nitro-1H-indazole, the experimental pathway provides the tangible material upon which all subsequent data, both experimental and computational, is built.

A robust and high-yield synthesis is achieved through the direct chlorination of 6-nitro-1H-indazole.[1] This method is favored for its efficiency and straightforward purification.

Causality in Experimental Design:

  • Starting Material: 6-Nitro-1H-indazole is a commercially available and stable precursor.

  • Base (NaOH): The use of sodium hydroxide deprotonates the indazole, forming a sodium salt. This increases the electron density of the heterocyclic ring, making it more susceptible to electrophilic attack by the chlorinating agent.

  • Chlorinating Agent (NaOCl): Sodium hypochlorite is a safe and effective source of electrophilic chlorine. Its slow addition at low temperatures (0 °C) is critical to control the reaction's exothermicity and prevent the formation of undesired byproducts.[2]

  • pH Adjustment: Neutralizing the reaction mixture with hydrochloric acid is essential to protonate the indazole ring, ensuring the final product precipitates and can be extracted efficiently into an organic solvent like ethyl acetate.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 6-nitro-1H-indazole (5.0 g, 31 mmol) in an aqueous solution of sodium hydroxide (5.0 g in 150 mL). Heat the mixture gently until a clear, red-colored solution is formed, indicating the formation of the sodium salt.

  • Cooling: Cool the reaction vessel in an ice-water bath for at least 15 minutes to bring the temperature to approximately 0 °C.

  • Chlorination: Add sodium hypochlorite solution (60 mL, 5.25%) dropwise to the cooled solution while maintaining vigorous stirring. The temperature must be kept at 0 °C throughout the 5-hour stirring period.

  • Neutralization & Extraction: After 5 hours, carefully adjust the pH of the mixture to 7 using dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the resulting residue by column chromatography to yield this compound as a solid.[1]

Synthesis and Characterization Workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Characterization Start 6-Nitro-1H-indazole Salt Deprotonation (NaOH, H2O) Start->Salt Chlorination Chlorination at 0°C (NaOCl) Salt->Chlorination Neutralization Neutralization (HCl) Chlorination->Neutralization Extraction Ethyl Acetate Extraction Neutralization->Extraction Purify Column Chromatography Extraction->Purify Product Pure Product Purify->Product Analysis Spectroscopic Analysis (NMR, MS) Product->Analysis

A streamlined workflow for the synthesis and analysis.
Experimental Data: The Ground Truth

Spectroscopic and crystallographic data provide the definitive structural "fingerprint" of the molecule.

The structure of the synthesized product is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Technique Parameter Observed Experimental Value Reference
¹H NMR Chemical Shift (δ)7.93 (m, 1H), 8.02 (m, 1H), 8.50 (m, 1H), 14.01 (s, 1H)[1]
Mass Spec [M+H]⁺m/z 197[1]

Note: ¹H NMR data was recorded in DMSO-d6. The multiplet signals correspond to the aromatic protons, and the singlet at 14.01 ppm is characteristic of the N-H proton.

Parameter Value for 3-Chloro-1-ethyl-6-nitro-1H-indazole Reference
Crystal System Monoclinic[3][4]
Space Group P2₁/c[3][4]
Indazole Ring Essentially planar (r.m.s. deviation = 0.008 Å)[3][4][5]
Nitro Group Dihedral Angle 2.8(3)° relative to the indazole ring plane[3][4][5]

This experimental data confirms that the fused bicyclic indazole core is highly planar, a key feature influencing molecular stacking and potential interactions with biological targets.

Computational Modeling: The Predictive Power

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive lens to explore molecular properties that are difficult or impossible to measure experimentally.[6][7]

The standard approach involves optimizing the molecule's geometry and then calculating its electronic and spectroscopic properties.

Causality in Computational Design:

  • Method (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for organic molecules.

  • Functional (B3LYP): The B3LYP hybrid functional is widely used and has been shown to provide reliable geometries and electronic properties for heterocyclic systems.[8]

  • Basis Set (e.g., 6-311+G(d,p)): This basis set provides a flexible description of the electron distribution, which is necessary for accurate calculations of properties like molecular orbitals and energies.

Computational_Workflow In Silico Computational Workflow cluster_outputs Calculated Properties Input Initial 3D Structure of this compound Opt Geometry Optimization (DFT/B3LYP) Input->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Properties Property Calculation Freq->Properties Geom Optimized Geometry (Bond Lengths, Angles) Properties->Geom Orbitals Electronic Properties (HOMO, LUMO, Energy Gap) Properties->Orbitals Spectra Predicted Spectra (NMR, IR) Properties->Spectra

A typical workflow for computational analysis.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a crucial indicator of chemical stability.[10][11]

  • HOMO: For indazole derivatives, the HOMO is typically localized on the electron-rich bicyclic ring system, indicating this is the likely site of electrophilic attack.

  • LUMO: The LUMO is often distributed over the nitro group and the pyrazole part of the ring, suggesting these are the sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This is a key parameter in predicting the biological activity of drug candidates.

HOMO_LUMO_Diagram Frontier Molecular Orbital Energy Diagram cluster_energy LUMO LUMO Lowest Unoccupied Molecular Orbital HOMO HOMO Highest Occupied Molecular Orbital HOMO:n->LUMO:s ΔE = E_LUMO - E_HOMO Energy_Axis

HOMO-LUMO energy gap and reactivity.
Comparative Analysis: Bridging Experiment and Theory

The true power of a dual approach lies in comparing the results to build a comprehensive molecular profile.

Property Experimental Data (from Derivatives) Computational Prediction (DFT/B3LYP) Analysis
Molecular Geometry Indazole ring is highly planar.[3][4]Predicts a highly planar indazole ring.Excellent Correlation: Both methods agree on the fundamental planarity of the core structure, validating the computational model's ability to reproduce key structural features.
¹H NMR Shifts Provides precise chemical shifts for protons in a specific solvent (DMSO-d6).[1]Can predict chemical shifts, though values may differ due to the idealized "gas-phase" calculation vs. solvent effects.Complementary: Experimental NMR is the gold standard for structural confirmation.[12][13] Computational predictions help assign signals and understand how electronic structure influences chemical shifts.[14]
Reactivity Inferred from reaction outcomes (e.g., N-alkylation).[15]Directly calculated via HOMO-LUMO analysis, providing a predictive model for reactivity sites.Synergistic: Computational data explains the "why" behind observed experimental reactivity. The HOMO distribution correctly predicts that the nitrogen atoms are primary sites for alkylation.
Application in Drug Development: An Antileishmanial Case Study

The integration of experimental and computational approaches is revolutionizing drug discovery. Derivatives of this compound have been identified as promising antileishmanial candidates, and their development showcases this synergy.[8][16][17]

  • Experimental Screening: Novel derivatives are synthesized and tested in vitro for their ability to inhibit the growth of Leishmania parasites using techniques like the MTT assay.[8][18] This provides concrete data on their biological potency (e.g., IC₅₀ values).

  • Computational Docking: To understand how these molecules might work, their computationally optimized 3D structures are "docked" into the active site of a key parasite enzyme, such as Trypanothione Reductase (TryR).[8][16] This simulation predicts the binding mode and identifies crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for inhibition.[19][20]

This integrated workflow allows researchers to build Structure-Activity Relationships (SAR), where the effect of different chemical modifications (experiment) is explained by changes in binding interactions (computation). This knowledge then guides the design of the next generation of more potent and selective drug candidates.

Drug_Discovery_Workflow Integrated Drug Discovery Workflow cluster_exp Experimental Chemistry cluster_comp Computational Chemistry Synth Synthesize Derivatives BioAssay In Vitro Biological Assay (e.g., MTT) Synth->BioAssay SAR Experimental SAR Data BioAssay->SAR Docking Molecular Docking (e.g., into TryR) SAR->Docking Validate Model DFT DFT Geometry Optimization DFT->Docking Binding Predicted Binding Mode Docking->Binding Binding->Synth Guide Design

The iterative cycle of modern drug discovery.
Conclusion

The analysis of this compound demonstrates that experimental data provides the definitive ground truth, while computational methods offer unparalleled predictive insight into reactivity and biological interactions. For researchers and drug developers, embracing both approaches is not redundant but essential. This dual strategy validates models, deepens understanding, and ultimately provides a more efficient, rational path toward the discovery of novel therapeutics.

References

A Comparative Guide to the Cross-Reactivity of 3-Chloro-6-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, anti-tumor, and antimicrobial agents.[1] Within this class, 3-Chloro-6-nitro-1H-indazole serves as a crucial intermediate for the synthesis of novel bioactive molecules. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, leveraging specific experimental data from antileishmanial studies and contextualizing these findings within the broader principles of selectivity profiling in drug discovery.

The Imperative of Cross-Reactivity Profiling

In the quest for novel therapeutics, the selectivity of a compound is as critical as its potency. Cross-reactivity, the interaction of a drug candidate with targets other than its intended primary target, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[3] For derivatives of scaffolds like 1H-indazole, which are known to interact with a range of biological targets including protein kinases, a thorough understanding of their cross-reactivity profile is paramount for advancing a compound from a promising hit to a viable clinical candidate.[4]

Case Study: Antileishmanial Activity and Cross-Reactivity of this compound Derivatives

A key study by Abdelahi et al. provides valuable insights into the cross-reactivity of a series of novel heterocyclic systems derived from this compound.[5][6] These compounds were evaluated for their in vitro activity against the promastigote stages of three different Leishmania species: L. infantum, L. tropica, and L. major.[5] This analysis within a single genus of parasites offers a focused view of cross-reactivity.

The inhibitory potency of these derivatives was found to be species-dependent.[5] Notably, several compounds exhibited strong to moderate activity against L. infantum, while showing limited to no activity against L. tropica and L. major at the tested concentrations.[5] This differential activity underscores the subtle structural variations between the targets in different species that can be exploited for selective inhibition.

Comparative Antileishmanial Activity Data

The following table summarizes the inhibitory concentration (IC50) values for a selection of the most active this compound derivatives against the three Leishmania species.

Compound IDDerivative ClassL. infantum IC50 (µM)L. tropica IC50 (µM)L. major IC50 (µM)
4 Isoxazoline12.34 ± 0.11> 50> 50
5 Isoxazoline14.78 ± 0.23> 50> 50
7 Isoxazoline24.56 ± 0.17> 50> 50
10 1,2,3-Triazole19.34 ± 0.15> 50> 50
11 1,2,3-Triazole11.23 ± 0.0934.12 ± 0.13> 50
12 1,2,3-Triazole15.67 ± 0.21> 50> 50
13 1,2,3-Triazole21.09 ± 0.1945.23 ± 0.2431.98 ± 0.16
Miltefosine Standard Drug10.32 ± 0.1212.45 ± 0.099.87 ± 0.11

Data sourced from Abdelahi et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[5][6]

The data clearly indicates that while some derivatives, like compound 11 , show broader activity, most are highly selective for L. infantum. The variation in efficacy is attributed to the different heterocyclic moieties attached to the this compound core, with triazole-containing derivatives generally showing more potent and, in some cases, broader activity.[2]

The Putative Target: Trypanothione Reductase

Molecular docking studies in the same research identified trypanothione reductase (TryR) as a likely target for these compounds.[5][6] TryR is a crucial enzyme in the redox metabolism of Leishmania and Trypanosoma parasites and is absent in humans, making it an attractive drug target.[7][8][9] The observed cross-reactivity between Leishmania species is therefore likely due to variations in the amino acid sequence and structure of the TryR active site among the different species.

Below is a diagram illustrating the proposed mechanism of action and the cross-reactivity concept.

cluster_0 This compound Derivatives cluster_1 Biological Targets cluster_2 Observed Activity Cpd Compound Library TryR_Li TryR (L. infantum) Cpd->TryR_Li High Affinity TryR_Lt TryR (L. tropica) Cpd->TryR_Lt Low Affinity TryR_Lm TryR (L. major) Cpd->TryR_Lm Low Affinity OffTarget Human Off-Targets (e.g., Kinases, GR) Cpd->OffTarget Potential Binding Activity_Li High Inhibition TryR_Li->Activity_Li Activity_Lt Low/No Inhibition TryR_Lt->Activity_Lt Activity_Lm Low/No Inhibition TryR_Lm->Activity_Lm Activity_Off Undesired Side Effects or Polypharmacology OffTarget->Activity_Off

Caption: Cross-reactivity of this compound derivatives.

Broader Cross-Reactivity Considerations: The Kinase Perspective

The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[4] Numerous clinically approved drugs, such as axitinib and pazopanib, feature an indazole core.[4] Given the structural similarities, it is crucial for researchers working with this compound derivatives to consider their potential for off-target kinase activity, which could lead to both therapeutic effects and toxicity.

A comprehensive cross-reactivity assessment for a potential drug candidate would involve screening against a broad panel of kinases, often encompassing a significant portion of the human kinome.[3] This is essential for understanding the selectivity profile and predicting potential side effects.

Experimental Methodologies for Kinase Cross-Reactivity Profiling

Several robust methods are available to determine the selectivity of kinase inhibitors. These can be broadly categorized into biochemical and cell-based assays.

1. Biochemical Assays: These assays directly measure the interaction between the inhibitor and a purified kinase.

  • Radiometric Assays: Considered the gold standard, these assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[3]

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after a kinase reaction, with a decrease in luminescence indicating kinase activity.[10]

  • Fluorescence-Based Assays: These include methods like Fluorescence Polarization (FP), which measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.[10]

2. Cell-Based Assays: These assays assess the inhibitor's effect on kinase activity within a cellular context.

  • Target Engagement Assays: Techniques like NanoBRET™ can measure the binding of an inhibitor to its target kinase in live cells.[11]

  • Phosphorylation Assays: Western blotting or ELISA-based methods can be used to detect changes in the phosphorylation of downstream substrates of the target kinase.

The workflow for a typical kinase cross-reactivity study is outlined below.

cluster_workflow Kinase Cross-Reactivity Profiling Workflow Start Synthesized This compound Derivative Primary_Screen Primary Screen (Target Kinase) Start->Primary_Screen Kinome_Panel Broad Kinome Panel Screen (e.g., >300 kinases) Primary_Screen->Kinome_Panel Active Compound IC50_Determination IC50 Determination for Hits Kinome_Panel->IC50_Determination Cellular_Assays Cell-Based Assays (Target Engagement & Pathway Inhibition) IC50_Determination->Cellular_Assays Data_Analysis Data Analysis & Selectivity Scoring Cellular_Assays->Data_Analysis End Selectivity Profile (On-target vs. Off-target) Data_Analysis->End

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

Comparative Alternatives

When evaluating the cross-reactivity of novel this compound derivatives, it is informative to compare their selectivity profiles to those of other well-characterized kinase inhibitors, including those with and without an indazole core.

CompoundCore ScaffoldPrimary TargetsKey Off-Targets
Axitinib IndazoleVEGFR1/2/3, PDGFR, c-KIT-
Pazopanib IndazoleVEGFR1/2/3, PDGFR, c-KIT, FGFR-
Sorafenib Non-indazoleVEGFR2/3, PDGFRβ, c-KIT, B-Raf-
Dasatinib Non-indazoleBCR-ABL, SRC family, c-KIT, PDGFRBroad kinase activity

Note: The absence of listed off-targets does not imply absolute selectivity but rather a more favorable selectivity profile for the primary targets.

This comparative approach allows researchers to benchmark the selectivity of their novel compounds against established drugs and make informed decisions about which chemical series to advance.

Conclusion

The study of this compound derivatives as antileishmanial agents provides a compelling, albeit specific, example of cross-reactivity. The differential activity against various Leishmania species highlights the importance of subtle molecular recognition events in determining a compound's biological effect. For researchers working with this promising scaffold, it is imperative to extend cross-reactivity studies beyond the primary therapeutic area. Given the prevalence of the indazole core in kinase inhibitors, a thorough evaluation against a broad panel of human kinases is a critical step in the drug discovery process. Such studies will not only help to identify potential liabilities but may also uncover new therapeutic opportunities through beneficial polypharmacology.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Chloro-6-nitro-1H-indazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-chloro-6-nitro-1H-indazole, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazards of this compound

Given these characteristics, this compound must be treated as hazardous waste. It is categorized as a halogenated organic compound due to the chlorine atom in its structure.[2]

Core Principles of Disposal

The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5] The fundamental principle is to prevent its release into the environment and to ensure the safety of all personnel involved in the disposal process.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.

PPE ItemSpecificationsRationale
Gloves Chemical-resistant, such as neoprene or butyl rubber.To prevent skin contact and absorption.
Eye Protection Chemical splash goggles or a full-face shield.To protect the eyes from splashes of contaminated materials.[6]
Lab Coat A dedicated, non-porous lab coat or gown.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for procedures with a high risk of aerosol generation.To prevent inhalation of airborne particles.

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. This includes contaminated PPE, weighing papers, and absorbent materials.[7]

  • Compatibility: Ensure the container is chemically compatible with halogenated organic compounds.

  • Avoid Mixing: Never mix this compound waste with other waste streams, especially incompatible materials like strong bases, acids, oxidizing agents, or reducing agents.[1]

Labeling

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and a critical safety measure.

  • Content Identification: The label must clearly state "Hazardous Waste" and identify the contents as "this compound waste."

  • Hazard Communication: Include appropriate hazard warnings.

Storage

The temporary storage of hazardous waste within the laboratory must adhere to strict guidelines.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be near the point of generation and under the direct supervision of laboratory personnel.[8][9]

  • Secondary Containment: Place the waste container in a secondary containment system to prevent the spread of potential spills.[5]

  • Ventilation: The storage area must be well-ventilated.[1]

Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office can provide guidance on and arrange for pick-up by a certified waste disposal vendor.

  • Documentation: Ensure all required documentation for the waste manifest is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Place Waste in a Designated, Labeled Halogenated Waste Container C->D E Ensure Container is Securely Closed D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Utilize Secondary Containment F->G H Contact EHS for Waste Pick-up G->H I Complete Hazardous Waste Manifest H->I J Transfer to Licensed Waste Disposal Vendor I->J

References

A Senior Application Scientist's Guide to Handling 3-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of 3-Chloro-6-nitro-1H-indazole (CAS No. 50593-68-5). As a compound frequently utilized in drug development and chemical synthesis, a comprehensive understanding of its hazard profile is critical for ensuring the safety of all laboratory personnel. This guide moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation. The protocols described herein are designed to create a self-validating system of safety, grounded in authoritative data.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is a combustible solid that presents multiple health hazards. A thorough risk assessment is the foundational step before any handling of this compound. The primary risks are associated with irritation, acute toxicity upon ingestion, and respiratory effects.

Understanding the specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications is crucial as it directly informs the required level of personal protective equipment and the necessary engineering controls.

Hazard Classification GHS Category Signal Word Hazard Statement Rationale for Protective Measures
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowedProhibits ingestion and mandates immediate medical consultation if swallowed. Emphasizes strict hygiene measures.
Skin IrritationCategory 2WarningH315: Causes skin irritationNecessitates the use of chemical-resistant gloves and a lab coat to prevent direct skin contact.
Eye IrritationCategory 2AWarningH319: Causes serious eye irritationRequires mandatory use of safety goggles to protect against dust particles and splashes.
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritationDemands that the compound be handled in a certified chemical fume hood or with appropriate respiratory protection to avoid inhalation of dust.
Hazardous to the Aquatic Environment (Long-term)Category 3-H412: Harmful to aquatic life with long lasting effectsInforms disposal procedures, requiring containment and disposal as hazardous waste to prevent environmental release.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified above. The following PPE is mandatory when handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 standards.[1] A face shield should be worn over goggles during procedures with a high risk of splashing.[1][2]Protects against airborne dust particles and splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[2][3]Prevents skin contact, which is known to cause irritation. Gloves should be inspected for tears or holes before each use and changed immediately if contaminated.
Body Protection A long-sleeved, flame-resistant laboratory coat.Protects the skin on the arms and body from accidental contact with the chemical.[4]
Respiratory Protection A NIOSH-approved respirator is required if handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2]Prevents the inhalation of dust, which may cause respiratory tract irritation. All handling of the solid compound should ideally occur within a fume hood.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills and falling objects.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is essential for minimizing exposure and preventing accidents.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Verify Equipment: Before beginning work, ensure all necessary PPE is available and in good condition.[2] Confirm that the chemical fume hood is functioning correctly.

  • Gather Materials: Have all necessary spatulas, weigh boats, and containers ready to minimize movement and potential for spills.

  • Emergency Preparedness: Ensure an eyewash station, safety shower, and a chemical spill kit are readily accessible.

Handling the Compound
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Minimize Dust: When transferring the solid material, use techniques that avoid the formation and dispersal of dust.[2]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]

  • Storage: Keep the container tightly closed when not in use.[5][6] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a clear and immediate response is critical.

Spill Response Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

Spill_Response_Workflow start Spill Occurs assess Assess the Situation (Size, Location, Immediate Risk) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe contain Contain the Spill (Use inert absorbent material) don_ppe->contain cleanup Clean Up Spill (Sweep solid, place in sealed container) contain->cleanup decontaminate Decontaminate Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of Waste (Label as hazardous waste) decontaminate->dispose end Procedure Complete dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.